molecular formula C9H10O3 B7769798 Ethyl Salicylate CAS No. 1321-50-2

Ethyl Salicylate

Cat. No.: B7769798
CAS No.: 1321-50-2
M. Wt: 166.17 g/mol
InChI Key: GYCKQBWUSACYIF-UHFFFAOYSA-N
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Description

Ethyl salicylate (CAS 118-61-6) is the ethyl ester of salicylic acid, chemically defined as C9H10O3 with a molecular weight of 166.18 g/mol . This compound is a clear, colorless liquid with a characteristic sweet, balsamic, and wintergreen-like odor . In research and development, this compound is a valuable ingredient in fragrance compounds, where it is used to impart wintergreen effects and sweet, balsamic nuances in floral and fruity compositions . Its use extends to fine fragrances, shampoos, toilet soaps, and other toiletries . Furthermore, it is significant in pharmaceutical research for its role in topical analgesic formulations. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins, leading to decreased inflammation and pain sensation . Recent in vitro studies on human skin absorption are helping to build robust data for realistic human safety risk assessments . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxybenzoate
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InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3
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InChI Key

GYCKQBWUSACYIF-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC=CC=C1O
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID1021958
Record name Ethyl salicylate
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Molecular Weight

166.17 g/mol
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Physical Description

Liquid, Clear colorless to very light yellow liquid with a pleasant odor like wintergreen; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a spicy, anisic, wintergreen-like odour
Record name Benzoic acid, 2-hydroxy-, ethyl ester
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Boiling Point

233.00 to 235.00 °C. @ 760.00 mm Hg
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Solubility

slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl salicylate
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Density

1.125-1.131
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CAS No.

118-61-6, 1321-50-2
Record name Ethyl salicylate
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Melting Point

1.3 °C
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Foundational & Exploratory

Synthesis of Ethyl Salicylate from Salicylic Acid and Ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl salicylate through the Fischer esterification of salicylic acid and ethanol. It covers the underlying reaction mechanism, detailed experimental protocols with various catalysts, comparative quantitative data, and methods for product purification and characterization.

Core Principles: The Fischer Esterification Mechanism

The synthesis of this compound from salicylic acid and ethanol is a classic example of Fischer-Speier esterification. This acid-catalyzed condensation reaction involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[1][2] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the ester product.[3] This is typically achieved by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[2][3]

The reaction proceeds through a series of key steps initiated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

The mechanism involves:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of salicylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The final step is the deprotonation of the carbonyl group to regenerate the acid catalyst and yield the final ester product, this compound.

Fischer_Esterification_Mechanism Salicylic_Acid Salicylic Acid Protonated_SA Protonated Salicylic Acid Salicylic_Acid->Protonated_SA Protonation Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate Catalyst_In H+ (Catalyst) Catalyst_In->Protonated_SA Protonated_SA->Tetrahedral_Intermediate Nucleophilic Attack by Ethanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Ethyl_Salicylate This compound Protonated_Intermediate->Ethyl_Salicylate Elimination of Water Water Water Protonated_Intermediate->Water Catalyst_Out H+ (Catalyst Regenerated) Protonated_Intermediate->Catalyst_Out Deprotonation

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Quantitative Data Overview

The yield of this compound is highly dependent on the choice of catalyst, reaction time, temperature, and the ratio of reactants. The following table summarizes quantitative data from various reported synthesis protocols.

CatalystSalicylic Acid (g)Ethanol (mL)Catalyst (g or mL)Temp. (°C)Time (h)Yield (%)Reference
Sulfuric Acid 30.05.0 (95%)1.0100-120-High
p-Toluenesulfonic Acid 12.66.34.880-903-489
Boric Acid ~4200.5Reflux1.5-
Ionic Liquid 0.1 mol0.15 mol20 mLMicrowave0.4295.35

Note: Some sources did not provide a specific yield in percentage but indicated the formation of the product.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different acid catalysts.

General Experimental Workflow

The synthesis of this compound, regardless of the catalyst used, generally follows a consistent workflow involving reaction setup, work-up, and purification.

Experimental_Workflow Reactants 1. Mix Salicylic Acid, Ethanol, and Catalyst Reflux 2. Heat the Mixture (Reflux) Reactants->Reflux Cooling 3. Cool the Reaction Mixture Reflux->Cooling Workup 4. Work-up: - Add water - Neutralize with NaHCO3/NaOH - Separate layers Cooling->Workup Drying 5. Dry the Organic Layer (e.g., with Na2SO4) Workup->Drying Purification 6. Purify the Product (e.g., Distillation) Drying->Purification Characterization 7. Characterize the Product (NMR, IR, etc.) Purification->Characterization

Caption: General workflow for the synthesis of this compound.
Protocol 1: Sulfuric Acid Catalysis

Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.

Materials:

  • Salicylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Dichloromethane or ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine salicylic acid and an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the mixture with cold water, followed by a 5% aqueous sodium bicarbonate solution until effervescence ceases. This step neutralizes the unreacted salicylic acid and the sulfuric acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • The solvent can be removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation.

Protocol 2: p-Toluenesulfonic Acid Catalysis

p-Toluenesulfonic acid is a solid, non-oxidizing acid catalyst that is often easier to handle than concentrated sulfuric acid.

Materials:

  • Salicylic acid (12.6 g)

  • Ethanol (6.3 g)

  • p-Toluenesulfonic acid (4.8 g)

  • Saturated sodium carbonate solution

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Activated carbon

Procedure:

  • In a reaction flask, add salicylic acid, ethanol, and p-toluenesulfonic acid.

  • Heat the mixture to 80-90°C and stir for 3-4 hours.

  • After the reaction, cool the mixture and evaporate the excess ethanol.

  • Transfer the residue to a separatory funnel, wash with water, and then neutralize with a saturated sodium carbonate solution.

  • Wash with distilled water until the aqueous layer is neutral.

  • The crude product can be further purified by distillation and extraction with ethyl acetate. The organic phase is then washed with water and brine, dried over anhydrous magnesium sulfate, and treated with activated carbon.

  • The final product is obtained after filtration and evaporation of the solvent under reduced pressure, yielding up to 89%.

Protocol 3: Boric Acid Catalysis

Boric acid serves as a milder and chemoselective catalyst, particularly for α-hydroxycarboxylic acids like salicylic acid.

Materials:

  • Salicylic acid (~4 g)

  • Ethanol (20 mL)

  • Boric acid (0.5 g)

  • 2M Sodium hydroxide solution

Procedure:

  • Combine salicylic acid, ethanol, and boric acid in a round-bottom flask fitted with a reflux condenser.

  • Reflux the mixture for at least 1.5 hours. Longer reaction times may improve the yield.

  • After cooling, transfer the mixture to a separatory funnel.

  • Add 2M NaOH solution to neutralize any unreacted salicylic acid. This should result in the formation of a milky emulsion, with the this compound appearing as a denser, oily layer at the bottom.

  • Separate the organic layer.

  • The product can be dried using a suitable drying agent like dehydrated Epsom salts.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Physical Properties:

  • Appearance: Colorless liquid

  • Odor: Resembles wintergreen

  • Density: Approximately 1.13 g/cm³

  • Boiling Point: 232-234°C

  • Melting Point: 1.3-3°C

Spectroscopic Data:

  • ¹H NMR (in CDCl₃, 90 MHz):

    • δ 10.85 (s, 1H, -OH)

    • δ 7.88 (dd, 1H, Ar-H)

    • δ 7.43 (ddd, 1H, Ar-H)

    • δ 6.94 (d, 1H, Ar-H)

    • δ 6.85 (ddd, 1H, Ar-H)

    • δ 4.42 (q, 2H, -OCH₂CH₃)

    • δ 1.39 (t, 3H, -OCH₂CH₃)

  • ¹³C NMR (in CDCl₃, 25.16 MHz):

    • δ 170.22 (C=O)

    • δ 161.80 (Ar-C-OH)

    • δ 135.54 (Ar-CH)

    • δ 129.93 (Ar-CH)

    • δ 119.04 (Ar-CH)

    • δ 117.55 (Ar-CH)

    • δ 112.66 (Ar-C-C=O)

    • δ 61.39 (-OCH₂)

    • δ 14.16 (-CH₃)

  • Infrared (IR) Spectroscopy (liquid film): Key absorptions include a broad O-H stretch, a strong C=O stretch for the ester, and C-O stretching bands, as well as aromatic C-H and C=C bands.

Safety Precautions

Standard laboratory safety procedures should be followed during the synthesis of this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood.

  • Handling of Reagents:

    • Salicylic Acid: Can be irritating to the skin. Handle with gloves.

    • Concentrated Sulfuric Acid: Highly corrosive and a strong dehydrating agent. Handle with extreme care.

    • Ethanol: Flammable liquid. Keep away from open flames and heat sources.

    • This compound: May cause skin and eye irritation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Aqueous layers from the work-up should be neutralized before disposal.

References

An In-Depth Technical Guide to the Mechanism of Action of Ethyl Salicylate in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl salicylate, a widely used topical analgesic and anti-inflammatory agent, exerts its therapeutic effects primarily through its active metabolite, salicylic acid. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound in biological systems. It details the enzymatic conversion of this compound to salicylic acid, the subsequent inhibition of cyclooxygenase (COX) enzymes, and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This document summarizes key quantitative data, provides detailed experimental protocols for assays crucial to understanding its mechanism, and includes visualizations of the core biological pathways and experimental workflows.

Introduction

This compound is an ester of salicylic acid and ethanol, commonly found in topical preparations for the relief of musculoskeletal pain and inflammation.[1][2] Its lipophilic nature facilitates its penetration through the stratum corneum.[1] Once absorbed into the skin and underlying tissues, it is rapidly hydrolyzed by esterases into its active form, salicylic acid, and ethanol.[1][3] Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that mediates its effects through multiple pathways, the most prominent being the inhibition of prostaglandin synthesis.

Pharmacokinetics: Hydrolysis of this compound

The primary step in the bioactivity of this compound is its conversion to salicylic acid. This hydrolysis is a critical activation step, as this compound itself has limited pharmacological activity.

  • Enzymatic Conversion: Esterases present in the skin, blood, and other tissues catalyze the hydrolysis of this compound.

  • Enhanced Penetration: The esterification of salicylic acid to this compound increases its lipophilicity, allowing for more efficient penetration of biological membranes compared to the more polar salicylic acid.

Molecular Mechanism of Action

The pharmacological effects of this compound are attributable to the actions of its active metabolite, salicylic acid.

Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action of salicylic acid is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are pivotal mediators of inflammation, pain, and fever.

Salicylic acid acts as a non-selective inhibitor of both COX-1 and COX-2 isoenzymes.

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating platelet aggregation.

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation.

By inhibiting both COX-1 and COX-2, salicylic acid reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. It is important to note that salicylic acid is considered a relatively weak inhibitor of COX activity in vitro compared to other NSAIDs like aspirin, especially when arachidonic acid concentrations are high. Some studies suggest that certain metabolites of salicylic acid may also contribute to the inhibition of COX-2-dependent prostaglandin synthesis.

The half-maximal inhibitory concentration (IC50) values for salicylic acid on COX enzymes can vary depending on the experimental conditions, particularly the concentration of the substrate, arachidonic acid.

CompoundEnzymeIC50 ValueExperimental ConditionsReference
Sodium SalicylateCOX-2~5 µg/mLIL-1β-induced in human A549 cells, 24 hr co-incubation.
Sodium SalicylateCOX-2>100 µg/mLIL-1β-induced in human A549 cells, 30 min acute inhibition with 30 µM arachidonic acid.
Aspirin (for comparison)COX-25.35 µMLPS-induced in RAW 264.7 macrophages.

Note: The variability in IC50 values highlights the influence of experimental design on the observed potency of salicylic acid.

Modulation of the NF-κB Signaling Pathway

Beyond COX inhibition, salicylic acid has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.

  • Inhibition of IκBα Degradation: Salicylates can prevent the degradation of IκBα (inhibitor of NF-κB). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.

  • Nuclear Translocation Blockade: By preventing IκBα degradation, salicylic acid effectively blocks the activation and nuclear translocation of the p50-p65 subunits of NF-κB.

  • Suppression of Gene Transcription: As a result, the transcription of NF-κB target genes, which include those encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2, is suppressed.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and its active metabolite, salicylic acid.

In Vitro COX Inhibition Assay

This protocol is adapted from methods used to determine the inhibitory activity of compounds on COX-1 and COX-2.

Objective: To determine the IC50 values of salicylic acid for COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Salicylic acid solutions of varying concentrations

  • DMSO (for dissolving compounds)

  • Stannous chloride solution (to stop the reaction)

  • ELISA kit for Prostaglandin E2 (PGE2) quantification

Procedure:

  • Prepare a reaction mixture in an Eppendorf tube containing Reaction Buffer, hematin, and L-epinephrine.

  • Add a specific amount of COX-1 or COX-2 enzyme to the mixture and incubate at room temperature for 2 minutes.

  • Add a small volume of the salicylic acid solution (or DMSO for control) to the enzyme solution and pre-incubate at 37°C for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid. Incubate for a precise time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding stannous chloride solution.

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of salicylic acid compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of salicylates on NF-κB transcriptional activity.

Objective: To determine if salicylic acid inhibits NF-κB activation in a cellular context.

Materials:

  • A cell line stably transfected with an NF-κB-dependent luciferase reporter construct (e.g., HEK293, HeLa, or RAW264.7 cells).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Salicylic acid solutions of varying concentrations.

  • An NF-κB activator (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).

  • Passive Lysis Buffer.

  • Luciferase Assay Reagent (containing luciferin).

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of salicylic acid for a specific duration (e.g., 1 hour).

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for a defined period (e.g., 6-8 hours). Include unstimulated and vehicle-treated controls.

  • After stimulation, wash the cells with PBS and lyse them by adding Passive Lysis Buffer and incubating at room temperature with gentle shaking.

  • Transfer the cell lysate to a luminometer plate.

  • Add the Luciferase Assay Reagent to each well.

  • Measure the luminescence using a luminometer.

  • Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable.

  • Calculate the fold change in NF-κB activity relative to the stimulated control.

Anti-Inflammatory Assay in RAW264.7 Macrophages

This protocol assesses the ability of salicylates to inhibit the production of inflammatory mediators in a macrophage cell line.

Objective: To measure the effect of salicylic acid on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells.

Materials:

  • RAW264.7 murine macrophage cell line.

  • Cell culture medium (DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • Salicylic acid solutions.

  • Griess Reagent for NO measurement.

  • ELISA kits for TNF-α, IL-1β, and IL-6.

Procedure:

  • Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of salicylic acid for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement:

    • Mix an equal volume of the supernatant with Griess Reagent.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement:

    • Use specific ELISA kits to measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants according to the manufacturer's protocols.

  • Determine the dose-dependent inhibition of NO and cytokine production by salicylic acid.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is used to evaluate the percutaneous absorption of topical formulations.

Objective: To measure the permeation of this compound through a skin membrane.

Materials:

  • Franz diffusion cells.

  • Excised human or animal skin (e.g., porcine ear skin).

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4, with a solubilizing agent like ethanol or polysorbate 20).

  • This compound formulation.

  • High-Performance Liquid Chromatography (HPLC) system for analysis.

Procedure:

  • Mount the excised skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Fill the receptor chamber with degassed receptor solution and maintain the temperature at 32°C to mimic skin surface temperature. Ensure the solution is continuously stirred.

  • Apply a finite dose of the this compound formulation to the skin surface in the donor chamber.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution for analysis.

  • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Analyze the concentration of this compound and its metabolite, salicylic acid, in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of the permeated substance per unit area of the skin and plot it against time.

  • Determine key permeation parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).

Visualizations

Signaling Pathways

Ethyl_Salicylate_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Salicylic Acid_extra Salicylic Acid This compound->Salicylic Acid_extra Hydrolysis (Esterases) Salicylic Acid_intra Salicylic Acid Salicylic Acid_extra->Salicylic Acid_intra Transport COX1 COX-1 Salicylic Acid_intra->COX1 Inhibition COX2 COX-2 Salicylic Acid_intra->COX2 Inhibition IkB IκBα Salicylic Acid_intra->IkB Prevents Degradation Prostaglandins_phys Physiological Prostaglandins COX1->Prostaglandins_phys Prostaglandins_inflam Inflammatory Prostaglandins COX2->Prostaglandins_inflam NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB Dissociation IkB_NFkB->NFkB_inactive Dissociation Stimuli Inflammatory Stimuli (LPS, TNF-α) Stimuli->IkB Phosphorylation & Degradation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Gene_Expression Transcription

Caption: Mechanism of action of this compound.

Experimental Workflows

Experimental_Workflows cluster_COX COX Inhibition Assay cluster_NFkB NF-κB Luciferase Reporter Assay cluster_RAW RAW264.7 Anti-Inflammatory Assay cluster_Franz Franz Diffusion Cell Permeation A1 Prepare Enzyme & Reagents A2 Pre-incubate Enzyme with Salicylate A1->A2 A3 Initiate Reaction with Arachidonic Acid A2->A3 A4 Stop Reaction A3->A4 A5 Quantify PGE2 (ELISA) A4->A5 A6 Calculate IC50 A5->A6 B1 Seed Reporter Cells B2 Pre-treat with Salicylate B1->B2 B3 Stimulate with TNF-α or LPS B2->B3 B4 Lyse Cells B3->B4 B5 Measure Luminescence B4->B5 B6 Analyze Data B5->B6 C1 Seed RAW264.7 Cells C2 Pre-treat with Salicylate C1->C2 C3 Stimulate with LPS C2->C3 C4 Collect Supernatant C3->C4 C5 Measure NO (Griess Assay) C4->C5 C6 Measure Cytokines (ELISA) C4->C6 D1 Mount Skin on Franz Cell D2 Apply this compound Formulation D1->D2 D3 Sample Receptor Solution Over Time D2->D3 D4 Analyze Samples (HPLC) D3->D4 D5 Calculate Permeation Parameters D4->D5

Caption: Key experimental workflows.

Conclusion

The mechanism of action of this compound is a multi-faceted process that begins with its hydrolysis to the active compound, salicylic acid. Salicylic acid then exerts its anti-inflammatory and analgesic effects through the dual mechanisms of non-selective COX enzyme inhibition and modulation of the NF-κB signaling pathway. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other salicylates. Understanding these core mechanisms is essential for the development of novel anti-inflammatory therapies and the optimization of existing formulations.

References

A Comprehensive Technical Guide to the Solubility of Ethyl Salicylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of ethyl salicylate in a range of common organic solvents. Understanding the solubility of this aromatic ester is paramount for its application in pharmaceutical formulations, fragrance creation, and as a reagent in chemical synthesis. This document compiles available solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Overview of this compound Solubility

This compound (C₉H₁₀O₃) is a colorless to pale yellow liquid known for its characteristic wintergreen-like aroma. Structurally, it is an ester formed from the condensation of salicylic acid and ethanol.[1] Its solubility is dictated by its molecular structure, which includes a non-polar benzene ring and an ethyl ester group, as well as a polar hydroxyl group capable of hydrogen bonding. This amphiphilic nature governs its miscibility with various solvents.

Generally, this compound is sparingly soluble in water but demonstrates good solubility in many organic solvents.[1][2][3] The principle of "like dissolves like" is a key predictor of its solubility behavior; it dissolves readily in solvents with similar polarity.[4]

Qualitative Solubility Profile:

The following table summarizes the qualitative solubility of this compound in several common organic solvents based on available literature.

Organic SolventIUPAC NameSolubility Profile
EthanolEthanolMiscible, Soluble
MethanolMethanolSoluble
Diethyl EtherEthoxyethaneSoluble
AcetonePropan-2-oneSoluble
ChloroformTrichloromethaneSoluble
DichloromethaneDichloromethaneSoluble
Ethyl AcetateEthyl ethanoateSoluble
Dimethyl Sulfoxide (DMSO)(Methanesulfinyl)methaneSoluble

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents at various temperatures is not extensively documented in readily available literature. One source provides an estimated water solubility of 737.1 mg/L at 25 °C.

To provide a comparative context, the following table presents quantitative solubility data for the closely related compound, mthis compound, which exhibits similar structural features. This data can serve as a useful proxy for estimating the behavior of this compound.

Table 2: Quantitative Solubility of Mthis compound in Select Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Water200.07
EthanolMiscibleMiscible
EtherSolubleSoluble
ChloroformSolubleSoluble
Glacial Acetic AcidSolubleSoluble

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry and pharmaceutical sciences. The following are detailed methodologies for key experiments to ascertain the solubility of a substance like this compound.

Gravimetric Method (Shake-Flask)

The gravimetric method, often employed in conjunction with the shake-flask technique, is a widely accepted approach for determining the equilibrium solubility of a compound.

Objective: To determine the mass of this compound that can dissolve in a specific volume of a given organic solvent at a controlled temperature to achieve a saturated solution.

Materials:

  • This compound (high purity)

  • Organic Solvent of Interest (e.g., ethanol, acetone, ethyl acetate)

  • Analytical Balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Conical flasks or sealed vials with screw caps

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask or sealed vial. The presence of undissolved solute is crucial to ensure saturation.

    • Seal the container to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After equilibration, allow the solution to stand undisturbed at the controlled temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette. To avoid disturbing the sediment, it is advisable to filter the supernatant using a syringe filter compatible with the organic solvent.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish on an analytical balance.

    • Transfer the known volume of the filtered saturated solution into the pre-weighed evaporating dish.

    • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its boiling point of 232-234°C is recommended, with vacuum application if necessary for high-boiling point solvents).

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it again.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation:

    • The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

    • Solubility is then expressed as grams of solute per 100 g or 100 mL of the solvent.

Spectroscopic Method

For compounds with a chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of ultraviolet light.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Materials for preparing a saturated solution as described in the gravimetric method.

  • Volumetric flasks and pipettes for preparing standard solutions.

Procedure:

  • Preparation of Saturated Solution and Filtration:

    • Prepare a saturated solution of this compound in the chosen solvent and filter it as described in the gravimetric method (Steps 1-3).

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

  • Determination of λmax:

    • Scan one of the standard solutions across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Sample Analysis:

    • Take a precise aliquot of the filtered saturated solution and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., g/L, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the gravimetric shake-flask method.

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Gravimetric Analysis cluster_calculation Calculation prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) equilibration Agitate at Constant Temperature (24-48 hours) prep_solution->equilibration settling Allow Excess Solute to Settle equilibration->settling filtration Filter Supernatant settling->filtration add_filtrate Add Known Volume of Filtrate filtration->add_filtrate weigh_dish Weigh Empty Evaporating Dish weigh_dish->add_filtrate evaporate Evaporate Solvent add_filtrate->evaporate weigh_residue Weigh Dish with Residue evaporate->weigh_residue calculate Calculate Solubility (g/100g or g/100mL) weigh_residue->calculate

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of Ethyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl salicylate, a significant contributor to the aroma and flavor profiles of numerous plants and food products, has garnered increasing interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various botanical sources. It further outlines established experimental protocols for the extraction, isolation, and quantification of this volatile organic compound. Additionally, this guide delves into the biosynthetic pathways leading to the formation of this compound in plants, offering insights into the enzymatic processes involved. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and biosynthetic pathways are visualized using diagrammatic representations to facilitate a deeper understanding of the subject matter.

Natural Occurrence of this compound

This compound is a naturally occurring ester found in a diverse range of plant species, contributing to their characteristic scent and taste. Its presence has been documented in various fruits, vegetables, herbs, spices, and beverages. While the concentration of this compound can vary significantly depending on the plant species, cultivar, stage of ripeness, and environmental conditions, several sources are noteworthy for its presence.

Fruits and Vegetables

A number of fruits and vegetables have been identified as natural sources of salicylates, including this compound. While much of the available quantitative data focuses on total salicylates or salicylic acid, the presence of this compound has been confirmed in several species. Berries are a particularly notable source.

Table 1: Quantitative Data on Salicylate Content in Selected Fruits and Vegetables

Fruit/VegetableSalicylate Content (mg/kg)Notes
Raspberry44Total salicylates[1]
RaisinsHighTotal salicylates[1]
PrunesHighTotal salicylates[1]
Gherkins61Total salicylates[1]
Tomato (fresh)1.3Total salicylates[1]
Tomato (canned)5.3Total salicylates
Pear (Packham, unpeeled)12.90Salicylic acid
Pear (Oriental)0.07Free Salicylic acid

Note: The data in this table primarily reflects total salicylate or salicylic acid content, as specific quantitative data for this compound in many fruits and vegetables is limited. The presence of this compound has been detected in blackberries, evergreen blackberries, and garden tomatoes, though not quantified.

Beverages

This compound is a known constituent of some alcoholic beverages, contributing to their complex aroma profiles. It is particularly noted in certain types of wine.

Table 2: Quantitative Data on this compound in Alcoholic Beverages

BeverageConcentrationReference
Red WineDetected
White WineDetected

Note: Specific concentrations can vary widely based on grape variety, fermentation process, and aging.

Herbs, Spices, and Essential Oils

The essential oils of several aromatic and medicinal plants are a significant source of this compound. In some species, it can be a major component of the volatile profile.

Table 3: Quantitative Data on this compound in Essential Oils

Plant SpeciesPlant PartThis compound ContentReference
Gaultheria fragrantissima (Wintergreen)LeavesPresent in commercial oils
Gandapura-Present as a main component

Biosynthesis of this compound

The biosynthesis of this compound in plants begins with the production of its precursor, salicylic acid. Salicylic acid is synthesized via two primary pathways originating from the shikimate pathway: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway. The ICS pathway is considered the major route for salicylic acid production in many plant species, particularly under stress conditions.

Biosynthesis of Salicylic Acid.

The final step in the formation of this compound is the esterification of salicylic acid with ethanol. This reaction is catalyzed by specific enzymes, likely belonging to the alcohol acyltransferase (AAT) family. AATs are responsible for the synthesis of a wide variety of esters in plants by transferring an acyl group from an acyl-CoA to an alcohol. While the specific enzyme responsible for the ethylation of salicylic acid has not been definitively characterized in all species, it is hypothesized to be a salicylic acid ethyltransferase.

Ethyl_Salicylate_Formation Salicylic_Acid Salicylic_Acid Enzyme Alcohol Acyltransferase (e.g., Salicylic Acid Ethyltransferase) Salicylic_Acid->Enzyme Ethanol Ethanol Ethanol->Enzyme Ethyl_Salicylate Ethyl_Salicylate Enzyme->Ethyl_Salicylate

Enzymatic formation of this compound.

Experimental Protocols

The extraction and quantification of this compound from natural sources require specific analytical methodologies due to its volatile nature. The following sections detail common experimental protocols.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME-GC-MS is a sensitive and solvent-free technique ideal for the analysis of volatile compounds like this compound in plant tissues.

Protocol for Strawberry Fruit:

  • Sample Preparation: Homogenize a known weight of fresh or frozen strawberry fruit.

  • Extraction:

    • Place the homogenized sample into a headspace vial.

    • Add a saturated NaCl solution to enhance the release of volatiles.

    • Incubate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined extraction time (e.g., 30 minutes).

  • Analysis:

    • Desorb the extracted volatiles from the SPME fiber in the heated injection port of a GC-MS system.

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

    • Identify this compound based on its mass spectrum and retention time compared to a pure standard.

    • Quantify using an internal standard or a calibration curve.

HS_SPME_GC_MS_Workflow cluster_Extraction Headspace SPME cluster_Analysis GC-MS Analysis Sample_Vial Homogenized Sample in Vial SPME_Fiber SPME Fiber Exposure Sample_Vial->SPME_Fiber Incubation GC_Injection Thermal Desorption in GC Inlet SPME_Fiber->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Identification & Quantification MS_Detection->Data_Analysis

HS-SPME-GC-MS Workflow.
Solvent Extraction

Solvent extraction is a classical method for isolating less volatile or semi-volatile compounds.

General Protocol for Plant Leaves:

  • Sample Preparation: Grind a known weight of dried plant leaves into a fine powder.

  • Extraction:

    • Macerate the powdered leaves in a suitable organic solvent (e.g., ethanol, methanol, or a mixture) for an extended period (e.g., 24-48 hours) at room temperature with occasional agitation.

    • Alternatively, use a Soxhlet apparatus for continuous extraction with a solvent like ethanol.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography.

  • Analysis: Analyze the extract by GC-MS or HPLC for the quantification of this compound.

Solvent_Extraction_Workflow Plant_Material Powdered Plant Material Solvent_Addition Addition of Solvent (e.g., Ethanol) Plant_Material->Solvent_Addition Maceration Maceration / Soxhlet Extraction Solvent_Addition->Maceration Filtration Filtration Maceration->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Analysis GC-MS or HPLC Analysis Crude_Extract->Analysis

Solvent Extraction Workflow.
Steam Distillation

Steam distillation is a common method for extracting essential oils rich in volatile compounds like this compound from plant materials.

General Protocol for Flowers:

  • Apparatus Setup: Assemble a steam distillation apparatus, including a boiling flask, a biomass flask, a condenser, and a collection vessel.

  • Sample Preparation: Place the fresh or dried flower material into the biomass flask.

  • Distillation:

    • Heat water in the boiling flask to generate steam.

    • Pass the steam through the biomass flask, causing the volatile compounds to vaporize.

    • The steam and volatile compound mixture travels to the condenser.

  • Condensation and Collection:

    • Cool the vapor mixture in the condenser to liquefy it.

    • Collect the distillate, which will consist of an aqueous layer (hydrosol) and an immiscible essential oil layer containing this compound.

  • Separation: Separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Analysis: Analyze the essential oil for this compound content using GC-MS.

Steam_Distillation_Workflow Steam_Generation Generate Steam Plant_Material Pass Steam Through Plant Material Steam_Generation->Plant_Material Vaporization Volatiles Vaporize Plant_Material->Vaporization Condensation Condense Vapor Vaporization->Condensation Collection Collect Distillate Condensation->Collection Separation Separate Oil and Water Layers Collection->Separation Essential_Oil Essential Oil Separation->Essential_Oil

Steam Distillation Workflow.

Conclusion

This compound is a naturally occurring compound with a widespread distribution in the plant kingdom, contributing significantly to the sensory properties of many fruits, beverages, and essential oils. Its biosynthesis is intricately linked to the well-established salicylic acid pathways, with the final esterification step likely carried out by alcohol acyltransferases. The analytical methods detailed in this guide, including HS-SPME-GC-MS, solvent extraction, and steam distillation, provide robust frameworks for the isolation and quantification of this compound from various natural matrices. Further research into the specific enzymes responsible for its biosynthesis and a more comprehensive quantitative analysis across a broader range of plant species will be invaluable for its potential applications in the food, fragrance, and pharmaceutical industries.

References

The Pharmacological Profile of Ethyl Salicylate: A Prodrug Approach to Salicylate Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl salicylate, an ester of salicylic acid, serves as a prodrug that is rapidly hydrolyzed in vivo to release its pharmacologically active metabolite, salicylic acid. This conversion allows for the therapeutic effects of salicylic acid, primarily non-selective inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its physicochemical properties, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for its evaluation and a discussion of the relevant signaling pathways are presented to support further research and development in this area.

Introduction

Salicylic acid has a long history in medicine for its therapeutic benefits in treating pain, inflammation, and fever. However, its direct administration can be associated with gastrointestinal irritation. Prodrug strategies, such as the esterification of salicylic acid to form this compound, offer a potential means to improve its therapeutic index. This compound is a less polar molecule than salicylic acid, which may enhance its ability to penetrate biological membranes.[1] Upon absorption, it is rapidly converted to salicylic acid by esterases present in the blood and tissues.[2] This guide delves into the scientific principles and experimental data underpinning the use of this compound as a prodrug.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development and for predicting its behavior in biological systems.

PropertyValueReference
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Appearance Colorless liquid[2]
Odor Wintergreen-like
LogP 3.07
pKa 9.93 ± 0.10
Water Solubility Slightly soluble
Solubility in Organic Solvents Soluble in alcohol and ether

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid conversion to salicylic acid. While specific quantitative data for this compound is limited, the pharmacokinetics of its active metabolite, salicylic acid, are well-documented.

Absorption

This compound can be absorbed through the skin and the gastrointestinal tract. Due to its increased lipophilicity compared to salicylic acid, it is expected to have enhanced membrane permeability. In vitro studies on human skin have shown that topically applied this compound is absorbed, with absorbed doses ranging from 12.0 ± 1.0% to 24.7 ± 1.3% of the applied dose under unoccluded and occluded conditions, respectively, over 24 hours. Following oral administration, it is rapidly absorbed from the stomach.

Distribution

Once absorbed, this compound is distributed throughout the body. The extent of its distribution prior to hydrolysis is not well-characterized. The active metabolite, salicylic acid, is known to distribute into various tissues.

Metabolism

The primary metabolic pathway for this compound is rapid hydrolysis by esterases in the blood and various tissues to form salicylic acid and ethanol. This conversion is essential for its pharmacological activity.

This compound This compound Salicylic Acid Salicylic Acid This compound->Salicylic Acid Esterases (Blood, Tissues) Pharmacological Effects Pharmacological Effects Salicylic Acid->Pharmacological Effects

Metabolic conversion of this compound to salicylic acid.
Excretion

Salicylic acid and its metabolites are primarily excreted by the kidneys.

Pharmacodynamics

The pharmacodynamic effects of this compound are attributable to its active metabolite, salicylic acid.

Mechanism of Action

Salicylic acid exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, salicylic acid reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There is also evidence to suggest that salicylic acid can modulate the NF-κB signaling pathway, further contributing to its anti-inflammatory effects.

cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-1->Prostaglandins COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Salicylic Acid Salicylic Acid Salicylic Acid->COX-1 Inhibition Salicylic Acid->COX-2 Inhibition cluster_0 Sample Preparation cluster_1 Time-course Sampling cluster_2 Analysis A Rat Plasma B Spike with this compound A->B C Incubate at 37°C B->C D Withdraw Aliquots C->D E Quench with Acetonitrile D->E F Centrifuge E->F G Collect Supernatant F->G H HPLC-UV Analysis G->H I Quantify this compound and Salicylic Acid H->I

References

An In-depth Technical Guide on the Thermochemical Properties of Ethyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl salicylate (C₉H₁₀O₃), the ethyl ester of salicylic acid, is a compound of significant interest in the pharmaceutical and fragrance industries. It is utilized as a topical analgesic, a fragrance component, and a precursor in chemical syntheses.[1][2][3][4] A thorough understanding of its thermochemical properties is paramount for process design, safety analysis, and formulation development. This technical guide provides a comprehensive overview of the core thermochemical data for this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways and workflows.

Core Thermochemical Data

The following tables summarize the available quantitative data for the thermochemical properties of this compound.

Table 1: Physical and Thermochemical Properties of this compound

PropertyValueUnitSource(s)
Molecular FormulaC₉H₁₀O₃-[1]
Molecular Weight166.17 g/mol
Melting Point1 to 1.3°C
Boiling Point231.5 to 234°C
Density (at 25 °C)1.131g/mL
Vapor Pressure (at 25 °C)0.05mmHg
Vapor Pressure (at 20 °C)0.1hPa
Enthalpy of Vaporization (ΔHvap)Value not directly found in searcheskJ/mol-
Enthalpy of Combustion (ΔHcomb)Value not directly found in searcheskJ/mol-
Standard Enthalpy of Formation (ΔHf°)Value not directly found in searcheskJ/mol-
Enthalpy of Fusion (ΔHfus)Value not directly found in searcheskJ/mol-
Enthalpy of Sublimation (ΔHsub)Value not directly found in searcheskJ/mol-
Heat Capacity (Cp)Value not directly found in searchesJ/(mol·K)-

Table 2: Vapor Pressure of this compound at Various Temperatures

Temperature (°C)Pressure (mmHg)
61.21
90.05
104.210
119.320
136.740
147.660
161.5100
183.7200
207.0400
231.5760
Source:

Experimental Protocols

Detailed methodologies for the determination of key thermochemical properties of this compound are outlined below. These protocols are based on established experimental techniques.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound can be determined using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

  • Parr-type bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Crucible (platinum or stainless steel)

  • Fuse wire (iron or nickel-chromium)

  • Pellet press (for solid samples, not required for liquid this compound)

  • High-precision thermometer (± 0.001 °C)

  • Balance (± 0.0001 g)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 gram of this compound into a crucible.

  • Fuse Wire Attachment: Cut a piece of fuse wire of known length and mass. Securely attach it to the electrodes of the bomb head, ensuring it is in contact with the this compound sample.

  • Bomb Assembly: Place the crucible in the bomb. Add approximately 1 mL of distilled water to the bomb to saturate the internal atmosphere with water vapor, ensuring that the combustion products (primarily CO₂) dissolve to form an aqueous solution.

  • Pressurization: Seal the bomb and purge it with oxygen to remove any nitrogen. Then, pressurize the bomb with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of distilled water. Ensure the bomb is fully submerged.

  • Temperature Equilibration and Measurement: Allow the system to equilibrate for about 5 minutes, stirring the water continuously. Record the water temperature at regular intervals (e.g., every 30 seconds) for a few minutes to establish a baseline.

  • Ignition: Ignite the sample by passing an electric current through the fuse wire.

  • Post-Ignition Temperature Measurement: Record the temperature at short intervals (e.g., every 10-15 seconds) as it rises rapidly. Continue recording the temperature at longer intervals (e.g., every 30 seconds) after the maximum temperature has been reached to monitor the cooling rate.

  • Post-Experiment Analysis: After the experiment, release the pressure from the bomb and collect the liquid from within for titration to determine the amount of nitric acid formed from any residual nitrogen. Measure the length of any unburned fuse wire.

Calculations: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid), and corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid.

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The enthalpy of fusion of this compound can be determined using a differential scanning calorimeter.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • Balance (± 0.01 mg)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to vaporization during the experiment.

  • DSC Program:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Cool the sample to a temperature well below its melting point (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

    • Hold the sample at this low temperature for a few minutes to ensure complete solidification.

    • Heat the sample at a constant rate (e.g., 5 or 10 °C/min) through its melting point to a temperature where it is fully liquid (e.g., 50 °C).

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of this compound. Integrate the area under this peak to determine the enthalpy of fusion (ΔHfus). The onset temperature of the peak is taken as the melting point.

Determination of Enthalpy of Vaporization from Vapor Pressure Data

The enthalpy of vaporization can be determined from the relationship between vapor pressure and temperature using the Clausius-Clapeyron equation.

Principle: The Clausius-Clapeyron equation relates the natural logarithm of the vapor pressure to the reciprocal of the absolute temperature. A plot of ln(P) versus 1/T yields a straight line with a slope equal to -ΔHvap/R, where R is the ideal gas constant.

Experimental Method (Isoteniscope):

  • Apparatus Setup: An isoteniscope is filled with the liquid sample, this compound. The isoteniscope is connected to a manometer and a vacuum system. The bulb of the isoteniscope is placed in a temperature-controlled bath.

  • Degassing: The sample is degassed by repeatedly freezing it with liquid nitrogen, evacuating the system, and then allowing it to thaw.

  • Measurement:

    • The temperature of the bath is set to a desired value and allowed to stabilize.

    • The pressure in the system is adjusted until the liquid levels in the U-tube of the isoteniscope are equal, indicating that the vapor pressure of the sample is equal to the pressure in the system.

    • The temperature and pressure are recorded.

    • This procedure is repeated for a range of temperatures.

Calculations:

  • Convert all temperatures to Kelvin (K) and pressures to a consistent unit (e.g., Pascals).

  • Calculate the natural logarithm of the vapor pressure (ln P) and the reciprocal of the absolute temperature (1/T).

  • Plot ln(P) versus 1/T.

  • Determine the slope of the resulting straight line.

  • Calculate the enthalpy of vaporization using the formula: ΔHvap = - (slope) × R, where R = 8.314 J/(mol·K).

Visualizations

Hydrolysis of this compound

This compound can be hydrolyzed to salicylic acid and ethanol, a reaction that is fundamental to its role as a prodrug. This process is typically base-catalyzed.

Hydrolysis_of_Ethyl_Salicylate EthylSalicylate This compound Intermediate Tetrahedral Intermediate EthylSalicylate->Intermediate + OH⁻ Hydroxide Hydroxide Ion (OH⁻) SalicylateAnion Salicylate Anion Intermediate->SalicylateAnion - Ethanol SalicylicAcid Salicylic Acid SalicylateAnion->SalicylicAcid + H⁺ Ethanol Ethanol Protonation Protonation (H⁺)

Caption: Base-catalyzed hydrolysis of this compound to salicylic acid.

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the major steps involved in determining the enthalpy of combustion using a bomb calorimeter.

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A1 Weigh Sample A2 Attach Fuse Wire A1->A2 A3 Assemble Bomb A2->A3 A4 Pressurize with O₂ A3->A4 B1 Place Bomb in Calorimeter A4->B1 B2 Equilibrate & Record Baseline Temp. B1->B2 B3 Ignite Sample B2->B3 B4 Record Temp. Rise & Cooling B3->B4 C1 Analyze Bomb Washings B4->C1 C2 Measure Unburned Fuse B4->C2 C3 Calculate Temp. Change (ΔT) B4->C3 C4 Calculate Heat of Combustion C1->C4 C2->C4 C3->C4

Caption: Workflow for determining enthalpy of combustion.

Experimental Workflow for Differential Scanning Calorimetry

The diagram below outlines the process for measuring the enthalpy of fusion using DSC.

DSC_Workflow A Weigh Sample into Pan B Hermetically Seal Pan A->B C Place Sample & Reference in DSC B->C D Cool to Below Melting Point C->D E Heat at a Constant Rate D->E F Record Heat Flow vs. Temperature E->F G Integrate Melting Peak Area F->G H Calculate Enthalpy of Fusion (ΔHfus) G->H

Caption: Workflow for determining enthalpy of fusion using DSC.

Conclusion

This technical guide provides a consolidated resource for the thermochemical properties of this compound. While key physical properties are well-documented, experimental determination of several energetic properties, such as the enthalpies of combustion, formation, and fusion, is required for a complete thermochemical profile. The detailed experimental protocols provided herein offer a foundation for researchers to obtain this critical data, enabling more precise and reliable development of processes and products involving this compound.

References

An In-Depth Technical Guide on the Degradation Pathways and Byproducts of Ethyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl salicylate, the ethyl ester of salicylic acid, is a widely used compound in pharmaceuticals, flavorings, and cosmetics. Its efficacy and safety are intrinsically linked to its stability and degradation profile. This technical guide provides a comprehensive overview of the primary degradation pathways of this compound, including hydrolysis, oxidation, and photodegradation. It details the byproducts formed during these processes, summarizes quantitative data, and provides established experimental protocols for analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of products containing this compound.

Core Degradation Pathways

This compound is susceptible to degradation through several pathways, with hydrolysis being the most predominant. Oxidative and photodegradation pathways are also relevant, particularly concerning the stability of formulations exposed to air and light. In many scenarios, especially in aqueous environments, the degradation of this compound begins with hydrolysis, and the resulting primary byproduct, salicylic acid, then undergoes further oxidative and photodegradation.

Hydrolysis

Hydrolysis is the principal degradation pathway for this compound, involving the cleavage of the ester bond to yield salicylic acid and ethanol.[1][2][3] This reaction can be catalyzed by acids, bases, or enzymes (esterases) and is a critical consideration in both pharmaceutical formulations and biological systems.

Byproducts:

  • Salicylic Acid (C₇H₆O₃)

  • Ethanol (C₂H₅OH)

In biological systems, the rapid hydrolysis of this compound by esterases present in the blood and tissues is a key step in its mechanism of action, releasing the active therapeutic agent, salicylic acid.[1][2]

The rate of hydrolysis is significantly influenced by pH and temperature. The following table summarizes available kinetic data for this compound degradation, which is primarily attributed to hydrolysis.

ConditionTemperature (°C)pHRate Constant (k)Half-life (t½)Reference
50 v/v% aqueous ethanol506.3-6.6 daysN/A
50 v/v% aqueous ethanol236.3-178 daysN/A
50 v/v% aqueous ethanol56.3-2934 daysN/A
100% ethanol50--2.5 daysN/A
100% ethanol23--31.5 daysN/A
100% ethanol5--257 daysN/A

Note: The data for aqueous ethanol solutions pertains to the degradation of phenyl salicylate, where this compound is an intermediate that subsequently hydrolyzes. The rates provide a relevant estimation of this compound's lability under these conditions. More direct kinetic studies on this compound hydrolysis under a range of pH and temperature conditions are needed for a more complete quantitative profile.

Hydrolysis_Pathway ethyl_salicylate This compound salicylic_acid Salicylic Acid ethyl_salicylate->salicylic_acid Hydrolysis ethanol Ethanol ethyl_salicylate->ethanol Hydrolysis water H₂O catalyst Acid/Base/Esterase

Caption: Hydrolysis of this compound.

Oxidation

Direct oxidative degradation of the this compound molecule is not extensively documented. However, the primary hydrolysis byproduct, salicylic acid, is known to be susceptible to oxidation, particularly by hydroxyl radicals (•OH). These reactive oxygen species can be generated through various mechanisms, including exposure to ozone or Fenton-like reactions.

Byproducts of Salicylic Acid Oxidation:

  • 2,3-Dihydroxybenzoic Acid (2,3-DHBA)

  • 2,5-Dihydroxybenzoic Acid (2,5-DHBA)

  • Catechol (formed from further degradation)

The formation of 2,3-DHBA is considered a specific marker for hydroxyl radical attack, as it is not known to be formed enzymatically.

Oxidation_Pathway cluster_hydrolysis Initial Hydrolysis ethyl_salicylate This compound hydrolysis_products Salicylic Acid + Ethanol ethyl_salicylate->hydrolysis_products Hydrolysis salicylic_acid Salicylic Acid dhba_2_3 2,3-Dihydroxybenzoic Acid salicylic_acid->dhba_2_3 Oxidation dhba_2_5 2,5-Dihydroxybenzoic Acid salicylic_acid->dhba_2_5 Oxidation hydroxyl_radical •OH catechol Catechol dhba_2_3->catechol Further Degradation dhba_2_5->catechol Further Degradation

Caption: Oxidative Degradation of Salicylic Acid.

Photodegradation

Similar to oxidation, direct photodegradation of this compound is not well-characterized. However, its hydrolysis product, salicylic acid, can undergo photodegradation, especially in the presence of photosensitizers or upon exposure to UV radiation. The byproducts of choline salicylate photolysis have been identified as 2,3- and 2,5-dihydroxybenzoic acids, suggesting a similar pathway for salicylic acid derived from this compound.

Potential Byproducts of Salicylic Acid Photodegradation:

  • 2,3-Dihydroxybenzoic Acid (2,3-DHBA)

  • 2,5-Dihydroxybenzoic Acid (2,5-DHBA)

Photodegradation_Pathway cluster_hydrolysis Initial Hydrolysis ethyl_salicylate This compound hydrolysis_products Salicylic Acid + Ethanol ethyl_salicylate->hydrolysis_products Hydrolysis salicylic_acid Salicylic Acid dhba_2_3 2,3-Dihydroxybenzoic Acid salicylic_acid->dhba_2_3 Photodegradation dhba_2_5 2,5-Dihydroxybenzoic Acid salicylic_acid->dhba_2_5 Photodegradation uv_light UV Light

Caption: Photodegradation of Salicylic Acid.

Experimental Protocols

Forced degradation studies are essential to understand the stability of this compound and to identify its degradation products. The following are generalized protocols for the analysis of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

This method is suitable for quantifying this compound and its primary hydrolysis product, salicylic acid.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A typical gradient could be 60:40 (v/v) acetonitrile:water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 230 nm or 305 nm.

  • Column Temperature: 25-30 °C.

Sample Preparation for Forced Degradation:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol) and add 0.1 M HCl. Heat at 60-80°C for a specified time. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or heat gently for a specified time. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3-30% hydrogen peroxide. Keep at room temperature for a specified time.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.

Analysis: Inject the stressed samples and a non-stressed control solution into the HPLC system. Monitor for the decrease in the this compound peak and the appearance of new peaks corresponding to degradation products. Peak identification can be confirmed by comparing retention times with reference standards (e.g., salicylic acid) and by using a PDA detector to compare UV spectra.

HPLC_Workflow start Sample Preparation (Forced Degradation) hplc HPLC System (C18 Column) start->hplc detection UV/PDA Detector hplc->detection data Data Analysis (Quantification & Peak Purity) detection->data GCMS_Workflow sample_prep Sample Preparation (Extraction/Derivatization) gc_injection GC Injection sample_prep->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_detection MS Detection (EI, 70 eV) gc_separation->ms_detection data_analysis Data Analysis (Library Search & Identification) ms_detection->data_analysis COX_Inhibition_Pathway ethyl_salicylate This compound hydrolysis Hydrolysis (in vivo) ethyl_salicylate->hydrolysis salicylic_acid Salicylic Acid hydrolysis->salicylic_acid cox_enzymes COX-1 & COX-2 Enzymes salicylic_acid->cox_enzymes Inhibits prostaglandins Prostaglandins cox_enzymes->prostaglandins Synthesis inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediates

References

An In-depth Technical Guide to the In Vitro Biological Activity of Ethyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

Ethyl salicylate, the ethyl ester of salicylic acid, is a compound recognized for its characteristic wintergreen scent and its applications in fragrances and topical analgesics.[1][2][3] Beyond its sensory properties, this compound serves as a prodrug, being hydrolyzed by esterases in tissues to release its active metabolite, salicylic acid.[1][4] This guide provides a comprehensive overview of the in vitro biological activities of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines in vitro. Its mechanism is often linked to the anti-inflammatory properties of its active metabolite, salicylic acid, which can influence signaling pathways involved in cancer proliferation, such as the cyclooxygenase (COX) pathway.

The cytotoxic potential of this compound has been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a substance needed to inhibit a biological process by 50%.

Cell LineCompoundIC₅₀ (µg/mL)Classification of ActivityReference
HeLa (Cervical Cancer)This compound15.537High Activity
HeLa (Cervical Cancer)Salicylic Acid39.968Moderate Activity
HeLa (Cervical Cancer)Doxorubicin (Control)0.025High Activity
T47D (Breast Cancer)This compoundMore significant cytotoxicity than salicylic acid (p<0.05)-

Activity classification based on Atjanasuppat et al., where IC₅₀ <20 µg/mL is high, 20-100 µg/mL is moderate, and 100-1000 µg/mL is low activity.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.

Methodology (as applied to HeLa cells):

  • Cell Seeding: A suspension of HeLa cells is seeded into a 96-well plate at a density of 2.62×10⁶ cells/mL (100 µL per well).

  • Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: After incubation, the medium is replaced with 100 µL of fresh medium containing varying concentrations of this compound.

  • Incubation with Compound: The cells are incubated with the test compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: The percentage of cell inhibition is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed HeLa Cells in 96-well plate B Incubate for 24h (37°C, 5% CO₂) A->B C Add this compound at various concentrations B->C D Incubate for 24-48h C->D E Add MTT solution and incubate D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance at ~570 nm F->G H Calculate % Inhibition and IC₅₀ Value G->H

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Anti-inflammatory Activity

This compound's primary anti-inflammatory mechanism involves its hydrolysis to salicylic acid, which non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition reduces the synthesis of prostaglandins, key mediators of inflammation. Furthermore, salicylates can modulate crucial inflammatory signaling pathways, most notably the nuclear factor-kappaB (NF-κB) pathway.

  • Prodrug Conversion: this compound is hydrolyzed by esterases in tissues to yield salicylic acid.

  • COX Inhibition: Salicylic acid inhibits COX-1 and COX-2, blocking the conversion of arachidonic acid to prostaglandins.

  • NF-κB Pathway Regulation: A derivative of this compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation of its inhibitor, IκBα, and the p65 subunit. This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes for cytokines like TNF-α and IL-1β, and enzymes such as iNOS and COX-2.

Anti_Inflammatory_Pathway cluster_hydrolysis Prodrug Activation cluster_cox COX Pathway cluster_nfkb NF-κB Pathway ES This compound Esterases Esterases ES->Esterases SA Salicylic Acid COX COX-1 / COX-2 SA->COX IKK IKK SA->IKK Inhibits Esterases->SA AA Arachidonic Acid AA->COX PGs Prostaglandins (Inflammation) COX->PGs LPS LPS (Stimulus) LPS->IKK IkBa p-IκBα IKK->IkBa Phosphorylates NFkB_p65 p-p65 IKK->NFkB_p65 Phosphorylates NFkB_Nuc NF-κB (Nuclear Translocation) IkBa->NFkB_Nuc NFkB_p65->NFkB_Nuc Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) NFkB_Nuc->Cytokines

Caption: Mechanism of this compound's anti-inflammatory action.

This assay is used to screen for anti-inflammatory properties by assessing the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

Principle: Inflammation can cause proteins to denature. A compound with anti-inflammatory activity can inhibit this process. Heat-induced denaturation of a protein like bovine serum albumin (BSA) or egg albumin is used as a model.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the this compound solution at various concentrations and 0.5 mL of 1% aqueous solution of BSA.

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N hydrochloric acid.

  • Incubation (Heating): Incubate the samples at 51°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.

  • Cooling: Cool the samples to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] × 100. Diclofenac sodium is often used as a positive control.

Antimicrobial Activity

Salicylic acid and its esters, including this compound, possess antimicrobial properties against a spectrum of bacteria and fungi. This activity contributes to their use in various dermatological products.

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, the activity of its parent compound, salicylic acid, provides insight into its potential. Salicylic acid has shown efficacy against both Gram-positive and Gram-negative bacteria.

OrganismCompoundMIC (mg/mL)Reference
Escherichia coliSalicylic Acid Microcapsules4
Staphylococcus aureusSalicylic Acid Microcapsules4

Salicylic acid also exhibits fungistatic and fungicidal properties. At a concentration of 1 mM, it can inhibit the mycelial growth of Eutypa lata, and at 2 mM or higher, it has a fungicidal effect. It has also been found to be effective against fungi such as Fusarium and Rhizoctonia.

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is determined.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., E. coli or S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate with the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5×10⁵ CFU/mL.

  • Controls: Positive (broth with inoculum, no drug) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of this compound in which no visible turbidity (growth) is observed.

Antimicrobial_Screening A Prepare Standardized Microbial Inoculum (e.g., S. aureus, E. coli) C Inoculate wells with microbial suspension A->C B Perform Serial Dilutions of this compound in 96-well plate B->C D Incubate plate at 37°C for 18-24h C->D E Visually inspect for turbidity D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Logical workflow for MIC determination via broth microdilution.

References

Methodological & Application

Application Notes: Synthesis of Ethyl Salicylate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY

Abstract

This document provides a comprehensive guide for the synthesis of ethyl salicylate through the Fischer-Speier esterification of salicylic acid with ethanol. Detailed protocols, reaction conditions, and purification methods are outlined for researchers, scientists, and professionals in drug development.

Introduction

The Fischer-Speier esterification is a classic and versatile acid-catalyzed reaction used to form an ester from a carboxylic acid and an alcohol.[1] First described in 1895 by Emil Fischer and Arthur Speier, this method is fundamental in organic synthesis.[2] this compound, an ester known for its characteristic wintergreen-like aroma, is used as a flavoring agent and in pharmaceutical preparations.[3][4] Its synthesis is a prime example of the Fischer esterification, involving the reaction of salicylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3] The reaction is reversible, and specific conditions are required to drive the equilibrium towards the formation of the desired ester product.

Reaction and Mechanism

The overall reaction involves the condensation of salicylic acid and ethanol to yield this compound and water.

Overall Reaction: C₇H₆O₃ (Salicylic Acid) + C₂H₅OH (Ethanol) ⇌ C₉H₁₀O₃ (this compound) + H₂O (Water)

The reaction proceeds through a series of equilibrium steps initiated by an acid catalyst.

Mechanism of Fischer-Speier Esterification:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the salicylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate.

  • Proton Transfer: An intramolecular proton transfer occurs, converting one of the hydroxyl groups into a better leaving group (water).

  • Elimination of Water: A molecule of water is eliminated, and the carbonyl group is reformed.

  • Deprotonation: The catalyst is regenerated by the removal of a proton, yielding the final this compound ester.

Experimental Protocols

This section details the materials and methodology for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
Salicylic AcidC₇H₆O₃138.12White crystalline solid
Ethanol (Absolute)C₂H₅OH46.07200 proof, excess reactant
Sulfuric Acid (Conc.)H₂SO₄98.08Catalyst, handle with extreme care
Sodium BicarbonateNaHCO₃84.01For neutralization wash
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent
Diethyl Ether(C₂H₅)₂O74.12Extraction solvent (optional)
Deionized WaterH₂O18.02For washing

3.2. Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware and clamps

3.3. Synthesis Workflow

3.4. Detailed Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of salicylic acid and 20 mL of absolute ethanol. Swirl the flask to dissolve the solid.

  • Catalyst Addition: In a fume hood, carefully and slowly add 2-3 mL of concentrated sulfuric acid to the mixture while swirling. Caution: This addition is exothermic.

  • Reflux: Add a magnetic stir bar, attach a reflux condenser with water lines, and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1.5 to 2 hours. To drive the equilibrium towards the product, a large excess of ethanol is used.

  • Cooling: After the reflux period, turn off the heat and allow the flask to cool to room temperature.

  • Extraction and Work-up: Transfer the cooled reaction mixture to a separatory funnel containing 50 mL of ice-cold water.

  • Neutralization: Add 20-30 mL of a 5% aqueous sodium bicarbonate solution to the separatory funnel. Cap the funnel and gently shake, venting frequently to release the CO₂ gas produced. Continue washing with bicarbonate solution until effervescence ceases upon addition. This step neutralizes any remaining sulfuric acid and unreacted salicylic acid.

  • Separation: Allow the layers to separate. This compound has a density of approximately 1.1 g/mL and will form the lower organic layer. Carefully drain and collect the bottom organic layer.

  • Drying: Transfer the collected organic layer to a clean Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Decant or filter the dried liquid product into a pre-weighed vial. The result is crude this compound, which can be further purified by distillation if required.

Data Presentation

4.1. Summary of Reaction Conditions The yield of this compound is highly dependent on the reaction conditions. The following table summarizes various reported conditions.

CatalystReactants & RatioTemperature (°C)Time (h)Reported YieldReference
Boric AcidSalicylic Acid (5g), Ethanol (20mL)Reflux (~79°C)≥ 1.5~0.5 mL per g SA
p-TsOHSalicylic Acid (12.6g), Ethanol (6.3g)80 - 903 - 489%
H₂SO₄Salicylic Acid, Ethanol40 - 60 minNot specified52.1%
H₂SO₄Hydroxy Acid, Anhydrous EthanolReflux295% (for similar ester)
Solid SuperacidSalicylic Acid, Isobutyl Alcohol (1:3)Not specified396.2% (for isobutyl salicylate)

4.2. Safety and Handling

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. It is also a strong dehydrating agent. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethanol and Diethyl Ether: Highly flammable liquids. Ensure no open flames or spark sources are present in the laboratory.

  • General Precautions: Perform all steps of the reaction and work-up in a well-ventilated fume hood.

Conclusion

The Fischer-Speier esterification is an effective and straightforward method for synthesizing this compound. By using an excess of ethanol and an acid catalyst, and by carefully neutralizing and purifying the product, high yields of this compound can be achieved. The protocols and data presented provide a solid foundation for researchers to successfully perform and optimize this synthesis for applications in drug development and other scientific fields.

References

Application Note & Protocol: Acid-Catalyzed Synthesis of Ethyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl salicylate via an acid-catalyzed esterification of salicylic acid with ethanol. This common yet important reaction, known as a Fischer esterification, is widely utilized in the synthesis of pharmaceutical intermediates and active ingredients.

Introduction

This compound is an organic ester with applications as a fragrance, flavoring agent, and a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis is a classic example of the Fischer esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4] The reaction equilibrium can be shifted towards the product by using an excess of one of the reactants or by removing water as it is formed.[2] This protocol details a standard laboratory procedure for the synthesis, purification, and characterization of this compound.

Reaction and Mechanism

The overall reaction involves the esterification of salicylic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid, to produce this compound and water.

Reaction Scheme:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the salicylic acid, increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of ethanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.

Experimental Protocol

This protocol outlines the synthesis of this compound from salicylic acid and ethanol using sulfuric acid as a catalyst.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
Salicylic AcidC₇H₆O₃138.125.0 g
Ethanol (100%)C₂H₅OH46.0720 mL
Concentrated Sulfuric AcidH₂SO₄98.08~1 mL
2M Sodium HydroxideNaOH40.0010 mL
Anhydrous Magnesium SulfateMgSO₄120.37q.s.

3.2. Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or hot plate with a sand bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Ice bath

3.3. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of salicylic acid and 20 mL of 100% ethanol.

  • Catalyst Addition: While swirling the flask, slowly and carefully add approximately 1 mL of concentrated sulfuric acid.

  • Reflux: Add a magnetic stir bar to the flask, attach the reflux condenser, and heat the mixture to a gentle boil using a heating mantle or sand bath. Reflux the mixture for at least 1.5 to 2 hours.

  • Cooling: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. Subsequently, cool the flask in an ice bath.

  • Work-up: Transfer the cooled reaction mixture to a separatory funnel.

  • Neutralization: Slowly add 10 mL of 2M NaOH solution to the separatory funnel to neutralize any unreacted salicylic acid and the sulfuric acid catalyst. The this compound will appear as an oily, insoluble bottom layer.

  • Extraction: Allow the layers to separate completely. Drain the lower organic layer (this compound) into a clean, dry Erlenmeyer flask.

  • Drying: Add a small amount of anhydrous magnesium sulfate to the collected this compound to remove any residual water.

  • Isolation: Decant or filter the dried this compound to remove the drying agent.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Mass of Salicylic Acid5.0 g
Volume of Ethanol20 mL
CatalystBoric Acid or Sulfuric Acid
Reaction Time1.5 - 4 hours
Reaction TemperatureReflux (approx. 79-90°C)
Theoretical Yield~6.0 g
Expected Yield~2.5 - 3 mL (approx. 2.75 - 3.3 g)

Note: The expected yield is an approximation based on literature values and can vary depending on reaction conditions and purification efficiency.

Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Salicylic Acid and Ethanol B Add H2SO4 Catalyst A->B C Reflux for 1.5-2h B->C D Cool Reaction Mixture C->D Cooling E Transfer to Separatory Funnel D->E F Wash with 2M NaOH E->F G Separate Organic Layer F->G H Dry with Anhydrous MgSO4 G->H I Isolate Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Fischer Esterification Signaling Pathway

fischer_esterification cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products SalicylicAcid Salicylic Acid Protonation Protonation of Carbonyl Oxygen SalicylicAcid->Protonation Ethanol Ethanol NucleophilicAttack Nucleophilic Attack by Ethanol Ethanol->NucleophilicAttack Catalyst H+ (Acid Catalyst) Catalyst->Protonation Protonation->NucleophilicAttack TetrahedralIntermediate Formation of Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Deprotonation->Catalyst Regeneration EthylSalicylate This compound Deprotonation->EthylSalicylate

Caption: Mechanism of the acid-catalyzed Fischer esterification.

References

Application Note: Purification of Crude Ethyl Salicylate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of crude ethyl salicylate using vacuum distillation. This compound, a common fragrance and flavoring agent also used in pharmaceutical formulations, is synthesized by the esterification of salicylic acid and ethanol. The crude product typically contains unreacted starting materials, byproducts, and the acid catalyst. Vacuum distillation is an effective method for isolating pure this compound, as its high boiling point at atmospheric pressure (232-234 °C) makes it susceptible to thermal decomposition.[1][2] This protocol outlines the pre-distillation workup, the vacuum distillation procedure, and presents relevant physical data to ensure a high-purity final product.

Introduction

This compound is an ester recognized for its characteristic wintergreen-like aroma.[1][2][3] It is widely used in the cosmetic, food, and pharmaceutical industries. The synthesis of this compound, typically through Fischer esterification of salicylic acid and ethanol with a strong acid catalyst (e.g., sulfuric acid), results in a crude mixture. This mixture contains the desired ester along with impurities such as unreacted salicylic acid, excess ethanol, water, and the acid catalyst.

Purification is crucial to meet the stringent quality standards required for its various applications. Simple distillation is not ideal for this compound due to its high boiling point at atmospheric pressure, which can lead to thermal degradation and reduced yield. Vacuum distillation lowers the boiling point of the liquid, mitigating the risk of decomposition. This document provides a comprehensive guide to the vacuum distillation of crude this compound, including a pre-distillation wash to remove acidic impurities and a detailed, step-by-step protocol for the distillation process.

Data Presentation

Physical Properties of this compound

A summary of the key physical properties of this compound is provided in Table 1.

PropertyValueReference
CAS Number 118-61-6
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance Clear, colorless liquid
Odor Pleasant, resembling wintergreen
Boiling Point 232-234 °C at 760 mmHg
Melting Point 1.3 °C
Density 1.131 g/mL at 25 °C
Refractive Index n20/D 1.522
Solubility Sparingly soluble in water; soluble in alcohol and ether.
Boiling Point of this compound at Reduced Pressures

The boiling point of a liquid decreases as the pressure is reduced. Table 2 provides estimated boiling points of this compound at various pressures, calculated using a pressure-temperature nomograph.

Pressure (mmHg)Estimated Boiling Point (°C)
760233
100168
50150
20130
10115
5100
175
Properties of Potential Impurities

The primary impurities in crude this compound are unreacted starting materials and the catalyst. Their physical properties are listed in Table 3 to illustrate the principles of separation by washing and vacuum distillation.

CompoundMolecular Weight ( g/mol )Boiling Point at 760 mmHg (°C)Boiling Point under VacuumNotes
Ethanol 46.0778.4LowHighly volatile, easily removed under vacuum at low temperatures.
Water 18.02100LowVolatile, removed with ethanol.
Salicylic Acid 138.12~211 (decomposes)~211 °C at 20 TorrHigh boiling point, but less volatile than this compound under vacuum. Removed by pre-distillation wash.
Sulfuric Acid 98.08337 (decomposes)HighNon-volatile under the conditions of this compound distillation. Must be removed by washing to prevent charring and decomposition of the product.

Experimental Protocols

Pre-distillation Workup: Removal of Acidic Impurities

This protocol describes the washing of crude this compound to remove unreacted salicylic acid and the sulfuric acid catalyst.

Materials:

  • Crude this compound

  • 5% (w/v) Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Filter paper and funnel

Procedure:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.

  • Add a 5% sodium bicarbonate solution in portions to the separatory funnel. Swirl gently and vent frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until effervescence ceases. This indicates that all acidic impurities have been neutralized.

  • Shake the separatory funnel vigorously, allowing the layers to separate. Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove any remaining dissolved water. Separate and discard the aqueous layer.

  • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the ester to act as a drying agent. Swirl the flask and let it stand for 15-20 minutes. The liquid should be clear when dry.

  • Filter the dried this compound into a round-bottom flask suitable for distillation.

Vacuum Distillation Protocol

This protocol details the purification of the washed and dried this compound by vacuum distillation.

Apparatus:

  • Round-bottom flask (distilling flask)

  • Claisen adapter

  • Thermometer and adapter

  • Vigreux column (optional, for better separation)

  • Condenser

  • Receiving flask(s) (e.g., in a "cow" or "pig" adapter)

  • Vacuum adapter

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump (with a cold trap)

  • Manometer

  • Thick-walled vacuum tubing

  • Glass wool and aluminum foil for insulation

Procedure:

  • Assembly: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is free of cracks or stars. Lightly grease all ground-glass joints to ensure a good seal. Place a magnetic stir bar in the distilling flask.

  • Initial Setup: The distilling flask should not be more than two-thirds full. Connect the apparatus to a cold trap and then to the vacuum source.

  • Applying Vacuum: Begin stirring the crude this compound. Slowly and carefully apply the vacuum to the system. The pressure should gradually decrease. Monitor the pressure using a manometer.

  • Heating: Once the desired pressure is reached and stable, begin to heat the distilling flask gently with the heating mantle.

  • Collecting Fractions:

    • The first fraction to distill will be any residual volatile impurities (e.g., ethanol, water).

    • As the temperature rises, the pure this compound will begin to distill. Collect the fraction that boils at a constant temperature corresponding to the pressure in the system (refer to Table 2).

    • It is advisable to collect a small intermediate fraction between the initial volatiles and the main product.

  • Completion: Stop the distillation when only a small amount of residue remains in the distilling flask or when the temperature begins to rise significantly, indicating the presence of higher-boiling impurities. Do not distill to dryness.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to return it to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and collect the purified this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purification process.

G cluster_prep Pre-distillation Workup cluster_distillation Vacuum Distillation crude_es Crude this compound add_water Wash with Water crude_es->add_water add_bicarb Neutralize with 5% NaHCO3 Solution add_water->add_bicarb add_brine Wash with Brine add_bicarb->add_brine dry Dry with Anhydrous MgSO4 add_brine->dry filter Filter dry->filter distill_setup Assemble Distillation Apparatus filter->distill_setup Transfer to Distilling Flask apply_vacuum Apply Vacuum distill_setup->apply_vacuum heat Heat Gently apply_vacuum->heat collect_fore_run Collect Fore-run (Volatiles) heat->collect_fore_run collect_product Collect Pure this compound Fraction collect_fore_run->collect_product stop_distillation Stop Heating and Cool collect_product->stop_distillation pure_es Pure this compound stop_distillation->pure_es Vent and Collect

Caption: Workflow for the Purification of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before applying a vacuum to prevent implosion.

  • Ventilation: Perform the distillation in a well-ventilated fume hood.

  • Bumping: Use a magnetic stir bar for smooth boiling. Do not use boiling chips, as they are ineffective under vacuum.

  • Heating: Heat the distillation flask gently and evenly to avoid thermal shock and bumping.

  • Venting: Always allow the apparatus to cool completely before venting to atmospheric pressure to avoid potential explosions in a hot system.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. The distillation residue should be treated as hazardous waste.

By following this detailed protocol, researchers can effectively purify crude this compound, yielding a high-purity product suitable for a wide range of applications.

References

Application Note: Quantitative Analysis of Ethyl Salicylate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Ethyl Salicylate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a common ingredient in fragrances, flavorings, and topical analgesics. Accurate quantification is essential for quality control, pharmacokinetic studies, and safety assessments. The described protocol outlines sample preparation from various matrices, optimized GC-MS instrument parameters, and data analysis procedures, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the highly selective and sensitive quantification of volatile and semi-volatile compounds, such as this compound, even in complex matrices. This document provides a detailed methodology for the analysis of this compound, ensuring high accuracy and precision.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is dependent on the sample matrix. Below are two distinct methods for biological fluids and solid matrices.

1.1. Biological Fluids (e.g., Plasma, Liver Homogenate)

This protocol is adapted for the extraction of this compound from biological fluids.[1]

  • Materials:

    • 100 µL of plasma or liver homogenate

    • Internal Standard (IS) solution (e.g., Mthis compound-d4)

    • Chloroform (extraction solvent)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

    • Add a known concentration of the internal standard to the sample.

    • Add 500 µL of chloroform to the tube for liquid-liquid extraction.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the lower organic (chloroform) layer to a new clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 50 µL of BSTFA for derivatization.

    • Incubate at 60°C for 30 minutes.

    • The sample is now ready for GC-MS analysis.

1.2. Solid Matrices (e.g., Tobacco Products)

This protocol is suitable for the extraction of this compound from solid samples like tobacco.[2]

  • Materials:

    • 400 mg of the homogenized solid sample

    • Internal Standard (IS) solution

    • Methyl tert-butyl ether (MTBE) (extraction solvent)

    • Rotator

    • Syringe filter (0.45 µm)

    • GC vials

  • Protocol:

    • Weigh 400 mg of the sample into a 15 mL amber vial.

    • Spike the sample with a known concentration of the internal standard and let it stand for 15 minutes.

    • Add 10 mL of MTBE to the vial.

    • Cap the vial and place it on a rotator at 70 rpm for 1 hour.

    • After extraction, filter a 1 mL aliquot of the extract through a 0.45 µm syringe filter directly into a GC vial.

    • The sample is now ready for injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

  • Gas Chromatograph: Agilent 7890 GC (or equivalent)[2]

  • Mass Spectrometer: Agilent 5975 MSD (or equivalent)[2]

  • GC Column: Ultra-2 capillary column (25 m x 0.32 mm x 0.25 µm)[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 40:1

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 0.75 min

    • Ramp 1: 80°C/min to 170°C

    • Ramp 2: 1°C/min to 172°C

    • Ramp 3: 80°C/min to 280°C, no hold

  • MS Transfer Line Temperature: 285°C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.

Data Presentation

Quantitative data for this compound analysis is summarized in the table below.

ParameterValueReference
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Retention Time (RT) ~4.606 min
Quantification Ion (m/z) 120
Qualifier Ions (m/z) 92, 166, 65
Linearity (R²) >0.997
Accuracy 93.9% - 106.6%
Precision (CV) 0.5% - 3.0%
Limit of Detection (LOD) 0.0061 µg/mL

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Tobacco) Extraction Solvent Extraction (e.g., Chloroform, MTBE) Sample->Extraction Derivatization Derivatization (Optional) (e.g., with BSTFA) Extraction->Derivatization Injection Sample Injection Derivatization->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Impact) Separation->Ionization Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (SIM Mode) DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis by GC-MS.

GCMS_System cluster_GC Gas Chromatograph (GC) cluster_MS Mass Spectrometer (MS) cluster_Control System Control & Data Injector Injector Column GC Column Injector->Column Separation IonSource Ion Source Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Filtering Detector Detector MassAnalyzer->Detector Detection Computer Computer System Detector->Computer Signal Computer->Injector Control Computer->Column Control Computer->IonSource Control Computer->MassAnalyzer Control DataSystem Data System Computer->DataSystem

Caption: Logical relationship of components in a GC-MS system.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ethyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ethyl Salicylate. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for this compound in various sample matrices, particularly in topical pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision.

Introduction

This compound is a widely used active ingredient in topical analgesic preparations due to its anti-inflammatory and pain-relieving properties. It is also utilized as a fragrance and flavoring agent. Accurate quantification of this compound in pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. This document provides a comprehensive protocol for an isocratic reversed-phase HPLC method for the determination of this compound.

Experimental

  • This compound reference standard (99% purity or higher)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

  • Topical cream base (placebo)

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System A system with a pump, autosampler, column oven, and UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (60:40, v/v)[1][2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 237 nm
Run Time Approximately 10 minutes

Protocols

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Accurately weigh approximately 1.0 g of the topical cream containing this compound into a 50 mL beaker.

  • Add 25 mL of methanol and stir until the cream is fully dispersed.

  • Transfer the dispersion to a 50 mL volumetric flask.

  • Rinse the beaker with small portions of methanol and add the rinsings to the volumetric flask.

  • Sonicate the flask for 15 minutes to ensure complete extraction of this compound.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase if necessary to bring the concentration within the calibration range.

Method Validation

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

Validation ParameterResult
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Specificity No interference from placebo matrix

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards (Serial Dilution) Dissolve_Standard->Dilute_Standard Inject Inject 20 µL into HPLC System Dilute_Standard->Inject Sample Weigh Cream Sample Extract Extract with Methanol & Sonicate Sample->Extract Filter Filter through 0.45 µm Syringe Filter Extract->Filter Filter->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at 237 nm Separate->Detect Integrate Integrate Peak Area of Sample Chromatogram Detect->Integrate Cal_Curve Generate Calibration Curve from Standards Quantify Quantify this compound Concentration Cal_Curve->Quantify Integrate->Quantify Report Generate Report Quantify->Report

References

Application Note: 1H and 13C NMR Spectral Assignment for Ethyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl salicylate is an organic ester formed by the condensation of salicylic acid and ethanol. It is commonly used in fragrances, flavorings, and as a topical analgesic. The structural elucidation and confirmation of this compound are crucial for quality control and drug development processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. This application note provides a detailed protocol and spectral assignment for the ¹H and ¹³C NMR analysis of this compound.

Chemical Structure

The chemical structure of this compound, with the IUPAC name ethyl 2-hydroxybenzoate, is shown below. The numbering of the atoms is provided for clear correlation with the NMR spectral assignments.

ethyl_salicylate_structure cluster_ring cluster_ester cluster_hydroxyl C1 C1 C2 C2 C1->C2 C7 C7(=O) C1->C7 C3 C3 C2->C3 O2 O2 C2->O2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 O1 O1 C7->O1 C8 C8 O1->C8 C9 C9 C8->C9 H8a H8a C8->H8a H8b H8b C8->H8b H9a H9a C9->H9a H9b H9b C9->H9b H9c H9c C9->H9c H_O2 H O2->H_O2

Caption: Numbered chemical structure of this compound.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
10.85s-1HOH
7.88dd8.0, 1.61HH-6
7.43ddd8.4, 7.6, 1.61HH-4
6.98dd8.4, 0.81HH-3
6.85ddd8.0, 7.6, 0.81HH-5
4.42q7.12HH-8
1.39t7.13HH-9
Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
170.22C-7 (C=O)
161.80C-2
135.54C-4
129.93C-6
119.04C-5
117.55C-3
112.66C-1
61.39C-8
14.16C-9

Experimental Protocol

Sample Preparation
  • Weigh 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube.

  • Cap the tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Instrument: A 400 MHz NMR spectrometer.

  • Solvent: CDCl₃.[1][2][3][4][5]

  • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 32, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A range that covers all expected proton signals (e.g., -1 to 12 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 2048, due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants for the ¹H NMR signals.

  • Assign the peaks in both spectra to the corresponding nuclei in the this compound molecule.

Spectral Interpretation and Assignment

¹H NMR Spectrum

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic, hydroxyl, and ethyl group protons.

  • Hydroxyl Proton: A singlet at 10.85 ppm is assigned to the phenolic hydroxyl proton. Its downfield shift is due to intramolecular hydrogen bonding with the adjacent ester carbonyl group.

  • Aromatic Protons: The four protons on the benzene ring appear in the range of 6.85-7.88 ppm. The ortho- and para-positions relative to the hydroxyl group and the meta-position relative to the ester group result in complex splitting patterns.

    • The proton at the 6-position (H-6) is ortho to the ester group and appears as a doublet of doublets at 7.88 ppm.

    • The proton at the 4-position (H-4) appears as a doublet of doublet of doublets at 7.43 ppm.

    • The proton at the 3-position (H-3) is a doublet of doublets at 6.98 ppm.

    • The proton at the 5-position (H-5) is a doublet of doublet of doublets at 6.85 ppm.

  • Ethyl Group Protons: The ethyl group exhibits a characteristic quartet and triplet pattern.

    • The methylene protons (H-8) adjacent to the ester oxygen appear as a quartet at 4.42 ppm due to coupling with the three methyl protons.

    • The methyl protons (H-9) appear as a triplet at 1.39 ppm due to coupling with the two methylene protons.

¹³C NMR Spectrum

The ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in this compound.

  • Carbonyl Carbon: The signal at 170.22 ppm is assigned to the ester carbonyl carbon (C-7).

  • Aromatic Carbons: The six aromatic carbons appear between 112 and 162 ppm.

    • The carbon bearing the hydroxyl group (C-2) is the most deshielded aromatic carbon, appearing at 161.80 ppm.

    • The carbon attached to the ester group (C-1) appears at 112.66 ppm.

    • The remaining aromatic carbons (C-3, C-4, C-5, C-6) are assigned based on their electronic environment and comparison with predicted spectra, with chemical shifts at 117.55, 135.54, 119.04, and 129.93 ppm, respectively.

  • Ethyl Group Carbons:

    • The methylene carbon (C-8) attached to the ester oxygen appears at 61.39 ppm.

    • The methyl carbon (C-9) is the most upfield signal at 14.16 ppm.

Workflow for NMR Spectral Acquisition and Analysis

NMR_Workflow SamplePrep Sample Preparation (this compound in CDCl3 with TMS) Acquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Integration, Multiplicity, J-coupling) Processing->Analysis Assignment Structural Assignment (Correlate peaks to structure) Analysis->Assignment Report Reporting (Application Note) Assignment->Report

Caption: General workflow for NMR spectral acquisition and analysis.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral assignment of this compound. The detailed data and protocols are valuable for researchers and scientists in academic and industrial settings for the purposes of structural verification, quality control, and as a reference for the analysis of related compounds. The provided spectral assignments are consistent with the known effects of substituents on aromatic systems and the characteristic patterns of common functional groups.

References

Application Note: Functional Group Identification in Ethyl Salicylate using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the identification of functional groups in molecules. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This application note details the use of FTIR spectroscopy for the characterization of Ethyl Salicylate, an organic ester widely used in fragrances, flavors, and pharmaceutical formulations. The identification of its key functional groups—hydroxyl, ester, and aromatic ring—is critical for quality control, purity assessment, and formulation development.

Functional Groups in this compound

This compound (C₉H₁₀O₃) possesses several distinct functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include:

  • Hydroxyl (-OH) group: Attached to the aromatic ring (phenolic).

  • Carbonyl (C=O) group: Part of the ester functional group.

  • Carbon-Oxygen (C-O) single bond: Also part of the ester group.

  • Aromatic ring (C=C): The benzene ring structure.

  • Alkyl (C-H) groups: From the ethyl substituent and the aromatic ring.

Data Presentation: FTIR Peak Analysis for this compound

The following table summarizes the characteristic infrared absorption peaks for this compound, aiding in the rapid identification of its functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3180Strong, BroadO-H StretchPhenolic Hydroxyl
~3065MediumC-H StretchAromatic
~2980MediumC-H StretchAliphatic (Ethyl group)
~1680Strong, SharpC=O StretchEster Carbonyl
~1610 & ~1485Medium-StrongC=C StretchAromatic Ring
~1440MediumC-H BendAliphatic (Ethyl group)
~1295StrongC-O StretchEster
~1245StrongO-H BendPhenolic Hydroxyl
~1135 & ~1085StrongC-O StretchEster and Ether-like linkage
~755StrongC-H Out-of-plane BendOrtho-substituted Aromatic Ring

Experimental Protocols

This section provides detailed methodologies for the FTIR analysis of this compound using two common techniques for liquid samples: the Transmission (Liquid Film) method and the Attenuated Total Reflectance (ATR) method.

Protocol 1: Transmission Spectroscopy (Liquid Film Method)

This method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.

Materials:

  • FTIR Spectrometer

  • This compound sample

  • Infrared-transparent salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • Cleaning solvent (e.g., anhydrous isopropanol or acetone)

  • Lens tissue

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to acquire a spectrum of the ambient atmosphere (air). This will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Clean the salt plates thoroughly with the appropriate solvent and dry them completely using a gentle stream of nitrogen or by carefully wiping with lens tissue.

    • Place one to two drops of the this compound sample onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

  • Data Acquisition:

    • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

    • Acquire the FTIR spectrum of the sample. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).

  • Post-Analysis:

    • Remove the salt plates from the spectrometer.

    • Disassemble the plates and clean them immediately with the appropriate solvent to prevent sample residue from damaging the plate surfaces.

    • Store the clean, dry plates in a desiccator.

Protocol 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a versatile technique that requires minimal sample preparation and is ideal for analyzing liquid samples directly.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample

  • Pipette or dropper

  • Cleaning solvent (e.g., isopropanol or ethanol)

  • Soft, lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are properly installed and initialized.

    • Clean the surface of the ATR crystal with the cleaning solvent and a soft wipe.

    • Acquire a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding environment.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Data Acquisition:

    • Initiate the sample scan. The infrared beam will penetrate a short distance into the sample, and the resulting spectrum will be recorded.

    • Use a typical scan range of 4000 cm⁻¹ to 400 cm⁻¹ and co-add multiple scans for better data quality.

  • Post-Analysis:

    • After the measurement is complete, thoroughly clean the this compound from the ATR crystal using a soft wipe and the appropriate cleaning solvent.

    • Perform a final clean scan to ensure no sample residue remains.

Visualizations

Logical Relationship of Functional Groups in this compound

This compound This compound Aromatic Ring Aromatic Ring This compound->Aromatic Ring Hydroxyl Group (-OH) Hydroxyl Group (-OH) This compound->Hydroxyl Group (-OH) Ester Group (-COOEt) Ester Group (-COOEt) This compound->Ester Group (-COOEt) Carbonyl (C=O) Carbonyl (C=O) Ester Group (-COOEt)->Carbonyl (C=O) Ethyl Group (-CH2CH3) Ethyl Group (-CH2CH3) Ester Group (-COOEt)->Ethyl Group (-CH2CH3)

Caption: Molecular structure of this compound.

Experimental Workflow for FTIR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound (Liquid) Method Choose Method: Transmission or ATR Sample->Method Background Acquire Background Spectrum Method->Background Prepare Instrument SampleScan Acquire Sample Spectrum Background->SampleScan Process Process Spectrum (Baseline Correction, etc.) SampleScan->Process Identify Identify Characteristic Peaks Process->Identify Correlate Correlate Peaks to Functional Groups Identify->Correlate Result Functional Group Identification Correlate->Result

Caption: FTIR analysis workflow.

Application Note: Monitoring the Synthesis of Ethyl Salicylate using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of ethyl salicylate is a classic example of Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid (salicylic acid) and an alcohol (ethanol).[1][2][3][4] The reaction proceeds by heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5] Monitoring the progress of this reaction is crucial to determine the point of completion and to ensure a high yield of the desired ester product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for monitoring organic reactions. It allows for the qualitative assessment of the presence of reactants and products in a reaction mixture. By comparing the chromatographic profile of the reaction mixture over time to that of the starting materials, one can observe the consumption of the reactant (salicylic acid) and the formation of the product (this compound). Due to the difference in polarity—salicylic acid being more polar than the less polar this compound ester—they are readily separated on a silica gel TLC plate, resulting in distinct Retention Factor (Rf) values. This protocol provides a detailed methodology for the synthesis of this compound and its subsequent monitoring using TLC.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound on a laboratory scale.

Materials and Reagents:

  • Salicylic Acid (C₇H₆O₃)

  • Absolute Ethanol (C₂H₅OH)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of salicylic acid with 20 mL of absolute ethanol. Swirl the flask to dissolve the solid.

  • Catalyst Addition: Carefully add 1.0 mL of concentrated sulfuric acid to the mixture while stirring. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath. Let the reaction proceed under reflux for 60-90 minutes.

  • Monitoring: At 30-minute intervals, pause the heating, withdraw a small aliquot (1-2 drops) of the reaction mixture using a capillary tube for TLC analysis as described in section 1.2.

  • Workup (upon completion): Once TLC analysis indicates the consumption of salicylic acid, allow the flask to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Wash the mixture sequentially with 30 mL of cold water, followed by 30 mL of 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted salicylic acid (Note: CO₂ evolution will occur). Check that the aqueous layer is neutral or slightly basic.

  • Wash again with 30 mL of water.

  • Separate the organic layer (this compound, which is denser than water and will be the bottom layer) and dry it over anhydrous magnesium sulfate.

  • Decant or filter the dried product to obtain crude this compound.

Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

This protocol details the steps to monitor the esterification reaction.

Materials and Reagents:

  • TLC plates (Silica Gel 60 F₂₅₄)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile Phase (Eluent): n-hexane:ethyl acetate (4:1 v/v)

  • Visualization agents: UV lamp (254 nm), and/or 5% aqueous ferric chloride (FeCl₃) solution.

  • Reference Solutions:

    • Salicylic Acid solution (dissolve a small amount in ethanol)

    • This compound (if available, for reference)

Procedure:

  • Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a TLC plate. Mark three lanes on the origin for the salicylic acid standard (SA), a co-spot (C), and the reaction mixture (RXN).

  • Spotting:

    • Using a capillary tube, apply a small spot of the salicylic acid reference solution onto the 'SA' mark.

    • Apply a spot of the reaction mixture aliquot onto the 'RXN' mark.

    • Apply both the salicylic acid reference and the reaction mixture onto the same 'C' mark (the co-spot).

  • Development:

    • Pour the n-hexane:ethyl acetate (4:1) mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber with the lid and let it saturate for 5-10 minutes.

    • Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Replace the lid.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm). Both salicylic acid and this compound are UV-active and will appear as dark spots. Circle the spots with a pencil.

    • Optional: For chemical staining, spray the plate with a 5% ferric chloride solution. Salicylic acid, being a phenol, will produce a distinct purple or violet color.

  • Analysis:

    • Measure the distance traveled by the solvent front and the center of each spot from the origin.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).

    • Compare the spots in the 'RXN' lane to the 'SA' lane. As the reaction progresses, the spot corresponding to salicylic acid (lower Rf) in the 'RXN' lane will diminish in intensity, while a new spot corresponding to this compound (higher Rf) will appear and intensify.

    • The reaction is considered complete when the salicylic acid spot is faint or absent in the 'RXN' lane.

Data Presentation

The following table summarizes the key quantitative parameters and expected outcomes for the experiment.

ParameterValue / Description
Synthesis Reactants
Salicylic Acid5.0 g
Absolute Ethanol20 mL (used in excess)
Catalyst (H₂SO₄)1.0 mL
Reaction Conditions
TemperatureReflux temperature of ethanol (~78°C)
Reaction Time60 - 90 minutes (monitored)
TLC Analysis
Stationary PhaseSilica Gel 60 F₂₅₄
Mobile Phasen-hexane : ethyl acetate (4:1 v/v)
VisualizationUV light (254 nm); 5% FeCl₃ stain
Expected Rf Values
Salicylic Acid (Reactant)~ 0.3 - 0.4 (more polar, travels less)
This compound (Product)~ 0.7 - 0.8 (less polar, travels further)

Visualized Workflow

The logical workflow for monitoring the this compound synthesis via TLC is depicted below.

G cluster_synthesis Synthesis Stage cluster_tlc TLC Monitoring Cycle setup 1. Reaction Setup (Salicylic Acid, Ethanol, Catalyst) reflux 2. Heating & Reflux (60-90 min) setup->reflux tlc_monitor 3. Sample Aliquot reflux->tlc_monitor spotting 4. Spot TLC Plate (SA, Co-spot, RXN) tlc_monitor->spotting develop 5. Develop Plate (Hexane:EtOAc 4:1) spotting->develop visualize 6. Visualize Plate (UV Light / FeCl3 Stain) develop->visualize analyze 7. Analyze Chromatogram (Compare Rf values) visualize->analyze analyze->reflux Incomplete: Continue Reflux workup 8. Reaction Complete (Proceed to Workup) analyze->workup Complete: SA spot diminished

Caption: Workflow for TLC monitoring of this compound synthesis.

References

Application Note: Solid-Phase Extraction of Ethyl Salicylate from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of ethyl salicylate from complex matrices such as biological fluids and topical formulations. This compound, an ester of salicylic acid, is utilized in a variety of products for its analgesic and anti-inflammatory properties, as well as for its characteristic fragrance.[1] Accurate quantification of this compound in complex samples is crucial for pharmacokinetic studies, quality control, and formulation development. While liquid-liquid extraction (LLE) and headspace gas chromatography are common, SPE offers a robust alternative for sample clean-up and concentration, leading to improved analytical sensitivity and reduced matrix effects. This document outlines a generalized SPE protocol adaptable for various analytical endpoints like GC-MS and HPLC.

Introduction

This compound is a derivative of salicylic acid, acting as a prodrug that is hydrolyzed by esterases in the blood and tissues to release the active compound, salicylic acid.[1][2] Its less polar nature compared to salicylic acid allows for easier penetration of biological membranes.[1] The analysis of this compound is essential in diverse fields, from monitoring its presence in food and beverages to its quantification in pharmaceutical and cosmetic products.

Complex matrices often introduce interferences that can suppress or enhance the analytical signal, leading to inaccurate quantification. Solid-phase extraction is a powerful sample preparation technique that addresses these challenges by isolating analytes of interest from the sample matrix. This method is based on the partitioning of a compound between a solid phase (sorbent) and a liquid phase (sample and solvents). By carefully selecting the sorbent and optimizing the wash and elution steps, a high degree of selectivity and recovery can be achieved.

Quantitative Data Summary

While a specific SPE method for this compound with comprehensive validation data is not extensively documented in publicly available literature, the following table summarizes quantitative data from studies using other extraction methods for this compound and related compounds. This data can serve as a benchmark for the expected performance of an optimized SPE method.

Analyte(s)MatrixExtraction MethodAnalytical TechniqueRecovery (%)RSD (%)Linearity RangeReference
This compound, Mthis compound, Salicylic AcidRat Liver Homogenate & PlasmaChloroform Extraction (LLE)GC-MSNot specified< 11%31-1250 ng/mL
This compound, Capsaicinoids, other activesTopical FormulationLiquid-Liquid Extraction & Headspace GCLC & GC98-102%Not specified80-120% of expected conc.
Salicylic AcidSerumSolid-Phase ExtractionDIOS-MS88.9 ± 5.8%Not specified0.14-4.2 mM
Various Acidic DrugsUrineMixed-Mode SPE (Isolute HAX)HPLC> 80%Not specifiedNot specified

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is a generalized procedure that should be optimized for specific sample matrices and analytical requirements.

Materials and Reagents
  • SPE Cartridge: Reversed-phase C18 or a mixed-mode sorbent (hydrophobic and ion-exchange) is recommended. The choice will depend on the matrix and desired selectivity.

  • This compound Standard: Analytical grade

  • Methanol (HPLC grade): For conditioning and elution.

  • Deionized Water (HPLC grade): For equilibration and sample dilution.

  • Acetic Acid (or other suitable modifier): To adjust pH.

  • Nitrogen Gas: For solvent evaporation.

  • SPE Vacuum Manifold

  • Vortex Mixer

  • Centrifuge

Sample Pre-treatment

Proper sample pre-treatment is critical for efficient extraction.

  • Aqueous Samples (e.g., Plasma, Urine):

    • Centrifuge the sample to pellet any particulate matter.

    • Dilute the supernatant 1:1 (v/v) with an appropriate buffer (e.g., ammonium acetate buffer) to normalize pH and ionic strength.

  • Non-aqueous/Oily Samples (e.g., Topical Formulations):

    • Dissolve a known amount of the sample in a water-miscible organic solvent (e.g., acetonitrile).

    • Dilute further with deionized water to ensure compatibility with the reversed-phase SPE sorbent.

Solid-Phase Extraction Workflow

The following steps outline the SPE procedure.

  • Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge to solvate the C18 functional groups. This "activates" the sorbent. Do not allow the sorbent to dry.

  • Equilibration:

    • Pass 3 mL of deionized water (or the same buffer used for sample dilution) through the cartridge to prepare the sorbent for the aqueous sample.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min). A slow flow rate is crucial for ensuring adequate interaction time between the analyte and the sorbent, which maximizes retention.

  • Washing:

    • Wash the cartridge with 3 mL of a weak solvent mixture to remove interfering compounds. A 5-10% methanol in water solution is a good starting point. This step should be optimized to remove as many matrix components as possible without eluting the this compound.

  • Elution:

    • Elute the retained this compound with a small volume (e.g., 1-2 mL) of a strong, organic solvent. Methanol or acetonitrile are suitable choices. The "weakest" organic solvent that provides full elution is ideal to minimize co-elution of remaining interferences.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the subsequent analytical method (e.g., mobile phase for HPLC or a suitable solvent for GC).

Experimental Workflow Diagram

SPE_Workflow cluster_spe SPE Cartridge Steps start Start pretreatment Sample Pre-treatment (e.g., Dilution, Centrifugation) start->pretreatment loading 3. Sample Loading pretreatment->loading conditioning 1. Conditioning (Methanol) equilibration 2. Equilibration (Deionized Water) conditioning->equilibration equilibration->loading washing 4. Washing (e.g., 5% Methanol in Water) loading->washing loading->invis1 elution 5. Elution (Methanol) washing->elution washing->invis2 post_elution Post-Elution (Evaporation & Reconstitution) elution->post_elution analysis Analysis (GC-MS, HPLC, etc.) post_elution->analysis waste1 Waste invis1->waste1 Waste (Sample Matrix) waste2 Waste invis2->waste2 Waste (Interferences) Sorbent_Selection cluster_sorbent Sorbent Interaction Mechanisms analyte Analyte Properties: This compound (Moderately Polar, Acidic Precursor) rp Reversed-Phase (C18) Interaction: Hydrophobic analyte->rp mm Mixed-Mode (HAX) Interactions: Hydrophobic & Ion-Exchange analyte->mm matrix Matrix Properties (Aqueous or Non-Aqueous) matrix->rp matrix->mm rp_choice Good general-purpose choice rp->rp_choice mm_choice Higher selectivity for complex matrices mm->mm_choice

References

Troubleshooting & Optimization

Minimizing side product formation in Ethyl Salicylate esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation and address common issues during the synthesis of ethyl salicylate via Fischer esterification of salicylic acid with ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the this compound esterification reaction?

A1: The most common side products in the Fischer esterification of salicylic acid with ethanol primarily depend on the catalyst and reaction conditions used.

  • With Strong Acid Catalysts (e.g., concentrated Sulfuric Acid):

    • Oxidation-Dehydration Products: Concentrated sulfuric acid's strong oxidizing and dehydrating properties can lead to the formation of colored impurities and other degradation byproducts.[1]

    • Ether Formation: At elevated temperatures, the ethanol can undergo acid-catalyzed dehydration to form diethyl ether.

    • Sulfonated Products: Although less common under typical esterification conditions, sulfonation of the aromatic ring of salicylic acid or this compound can occur.

  • Self-Esterification of Salicylic Acid:

    • Salsalate: Salicylic acid can react with itself (one molecule acting as the acid and another as the alcohol) to form an ester dimer known as salsalate. However, the phenolic hydroxyl group is a poor nucleophile, so the yield of this side product is generally not significant under standard Fischer esterification conditions.[2]

Q2: How can I minimize the formation of colored impurities?

A2: The formation of colored impurities is often associated with the use of strong, oxidizing acid catalysts like concentrated sulfuric acid and high reaction temperatures.[1] To minimize this:

  • Catalyst Choice: Consider using a milder acid catalyst such as p-toluenesulfonic acid or boric acid.[1]

  • Temperature Control: Avoid excessive heating. Maintain the reaction temperature at the reflux point of ethanol (around 78°C) without vigorous boiling that could indicate localized overheating.

  • Purification: Post-reaction, washing the crude product with a sodium bicarbonate or sodium carbonate solution can help remove acidic impurities that may contribute to color. Subsequent distillation, particularly under reduced pressure, is effective at separating the desired this compound from less volatile colored byproducts.

Q3: What is the role of the acid catalyst, and which one should I choose?

A3: The acid catalyst protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. This increases the reaction rate. The choice of catalyst impacts reaction time, yield, and the profile of side products.

  • Sulfuric Acid (H₂SO₄): A strong and effective catalyst that also acts as a dehydrating agent, helping to shift the reaction equilibrium towards the products. However, its strong oxidizing nature can lead to more side products and colored impurities.

  • p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is less oxidizing than sulfuric acid, often resulting in a cleaner reaction with fewer colored byproducts and high yields.

  • Boric Acid (H₃BO₃): A very mild catalyst that can be used for this esterification, though it may require longer reaction times to achieve good conversion. It is considered a safer alternative to strong mineral acids.

Q4: How does water affect the reaction, and how can it be removed?

A4: Fischer esterification is a reversible reaction where water is a byproduct. The presence of water in the reaction mixture can shift the equilibrium back towards the reactants (salicylic acid and ethanol), thereby reducing the yield of this compound. To maximize the yield, it is crucial to remove water as it is formed. Common methods include:

  • Using a Dehydrating Agent: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent.

  • Excess Reactant: Using a large excess of the alcohol (ethanol) can help drive the equilibrium towards the product side.

  • Azeotropic Distillation: While not as common for this specific lab-scale synthesis, in larger-scale operations, a solvent that forms an azeotrope with water (like toluene) can be used with a Dean-Stark apparatus to remove water as it is formed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or catalyst activity. 2. Equilibrium Not Shifted: Presence of water in reactants or failure to remove water produced during the reaction. 3. Loss During Workup: Product loss during extraction, washing, or transfer steps.1. Increase Reaction Time: Extend the reflux period. For example, with a boric acid catalyst, refluxing for 2 hours gives a significantly higher yield than 1 hour. 2. Ensure Dry Conditions: Use anhydrous ethanol and dry salicylic acid. If using sulfuric acid, its dehydrating properties will help. Using an excess of ethanol also drives the reaction forward. 3. Careful Workup: During the separation of layers, be careful not to discard the lower, denser this compound layer. Use a separatory funnel for efficient separation.
No Phase Separation During Workup 1. Insufficient Product Formation: The reaction may not have proceeded to a significant extent. 2. Emulsion Formation: Vigorous shaking during the washing step can lead to the formation of a stable emulsion.1. Verify Reaction: Check for the characteristic wintergreen odor of this compound. If absent, the reaction likely failed. Review the experimental protocol for errors in reagent addition or heating. 2. Break Emulsion: Add a saturated brine (NaCl) solution to increase the ionic strength of the aqueous layer, which can help break the emulsion. Allow the mixture to stand for a longer period.
Product is Colored (Yellow to Brown) 1. Decomposition/Side Reactions: Overheating or the use of a strong oxidizing catalyst like concentrated sulfuric acid can cause degradation of the organic compounds.1. Use Milder Catalyst: Switch to p-toluenesulfonic acid or boric acid. 2. Control Temperature: Ensure gentle reflux and avoid overheating. 3. Purification: Purify the crude product by vacuum distillation to separate the colorless this compound from non-volatile colored impurities.
Difficulty Neutralizing the Reaction Mixture 1. Strong Acid Catalyst: A significant amount of strong acid catalyst (e.g., H₂SO₄) was used.1. Slow and Careful Neutralization: Add the neutralizing agent (e.g., sodium bicarbonate or sodium carbonate solution) slowly and with stirring to control the effervescence (CO₂ evolution). Check the pH of the aqueous layer with pH paper to ensure complete neutralization.

Data Presentation

Table 1: Comparison of Catalysts for Salicylate Esterification

CatalystTypical ConditionsAdvantagesDisadvantagesReported Yield
Sulfuric Acid (H₂SO₄) Reflux with excess alcohol, 1.5-2 hoursStrong catalyst, also a dehydrating agentStrong oxidizer, can cause side reactions and colored byproducts~65-94% (for mthis compound)
p-Toluenesulfonic Acid (p-TsOH) Reflux with excess alcoholLess oxidizing than H₂SO₄, leads to cleaner reactionsSolid, may require slightly longer reaction times than H₂SO₄89%
Boric Acid (H₃BO₃) Reflux with excess alcohol, 1.5-2+ hoursMild and safer to handleWeaker catalyst, may require longer reaction times for high conversionYield increases with reflux time (e.g., from <1 mL to 2.5-3 mL when reflux time is increased from 1 to 2 hours for 6g of salicylic acid)

Experimental Protocols

Detailed Methodology for this compound Synthesis using p-Toluenesulfonic Acid

This protocol is designed to minimize side product formation by using a milder acid catalyst.

1. Materials:

  • Salicylic acid

  • Anhydrous ethanol (excess)

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 5 mol%)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Standard glassware for extraction and distillation

2. Reaction Setup:

  • In a dry round-bottom flask, combine salicylic acid and a 4-5 fold molar excess of anhydrous ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Add a magnetic stir bar, attach a reflux condenser, and ensure a gentle flow of cooling water.

3. Esterification:

  • Heat the mixture to a gentle reflux using a heating mantle or water bath.

  • Maintain the reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Workup and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the mixture sequentially with:

    • Water

    • 5% sodium bicarbonate solution (add slowly to neutralize the acid catalyst and unreacted salicylic acid; vent frequently to release CO₂ pressure).

    • Saturated brine solution (to help break any emulsions and remove excess water).

  • Separate the organic layer (the bottom layer, as this compound has a density of ~1.13 g/mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The solvent (excess ethanol) can be removed by simple distillation.

  • For high purity, the resulting crude this compound should be purified by vacuum distillation.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Salicylic Acid, Excess Ethanol, and Catalyst reflux 2. Heat to Gentle Reflux (3-4 hours) reactants->reflux cool 3. Cool to Room Temperature reflux->cool wash 4. Wash with H₂O, NaHCO₃, Brine cool->wash separate 5. Separate Organic Layer wash->separate dry 6. Dry with Anhydrous MgSO₄ separate->dry purify 7. Purify by Vacuum Distillation dry->purify final_product final_product purify->final_product Pure this compound

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_solutions1 Incomplete Reaction Solutions cluster_solutions2 Equilibrium Shift Solutions cluster_solutions3 Workup Loss Solutions start Low Product Yield check_reaction Was the reaction complete? start->check_reaction check_equilibrium Was the equilibrium shifted towards products? start->check_equilibrium check_workup Was there product loss during workup? start->check_workup solution1a Increase Reflux Time check_reaction->solution1a solution1b Check Catalyst Activity check_reaction->solution1b solution2a Use Anhydrous Reagents check_equilibrium->solution2a solution2b Use Excess Ethanol check_equilibrium->solution2b solution3a Careful Phase Separation check_workup->solution3a solution3b Minimize Transfers check_workup->solution3b

Caption: Troubleshooting logic for low this compound yield.

References

Troubleshooting low conversion rates in Ethyl Salicylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl Salicylate Synthesis

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of this compound via Fischer esterification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound synthesis resulted in a very low yield. What are the most common causes?

Low conversion in Fischer esterification is a frequent issue, often stemming from the reversible nature of the reaction. The primary culprits are typically the presence of water in the reaction mixture, insufficient reaction time, or issues with the catalyst.[1][2][3][4] Water, a product of the reaction, can push the equilibrium back towards the reactants, hydrolyzing the newly formed ester.[5] Other factors can include impure reagents, suboptimal temperature, or side reactions.

Q2: How does water affect the reaction, and how can I effectively remove it?

Water is a product of the esterification reaction. According to Le Chatelier's principle, its presence will inhibit the forward reaction and can lead to the hydrolysis of the ester product back to salicylic acid and ethanol, thus reducing the yield.

Strategies for Water Removal:

  • Use of a Dehydrating Agent: A strong acid catalyst like concentrated sulfuric acid also acts as a dehydrating agent, absorbing the water as it is formed.

  • Azeotropic Distillation: Employing a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) can effectively remove water as it is produced, driving the reaction to completion.

  • Drying of Reagents: Ensure that the ethanol used is of high purity and as anhydrous as possible. Salicylic acid should also be thoroughly dried before use.

Q3: I'm unsure about the optimal amount of catalyst. Can too much or too little affect my yield?

Yes, the catalyst concentration is crucial.

  • Too Little Catalyst: An insufficient amount of acid catalyst will result in a slow reaction rate, leading to incomplete conversion within a typical reaction time.

  • Too Much Catalyst: While a sufficient amount of catalyst is necessary, an excessive amount can promote side reactions, such as the dehydration of ethanol to form diethyl ether or polymerization of the starting materials, which can complicate purification and reduce the yield of the desired product.

A catalytic amount, typically a small percentage of the limiting reactant by weight, is recommended. For example, using p-toluenesulfonic acid at around 10% by weight is a common practice.

Q4: I observed the formation of a white solid precipitate in my reaction flask. What could this be?

The formation of a white solid during the synthesis of salicylate esters can be due to the polymerization of salicylic acid. Salicylic acid has both a carboxylic acid and a phenol group, and under certain conditions, it can react with itself to form polyester chains. This is a side reaction that consumes the starting material and reduces the yield of this compound.

Q5: Can the reaction time and temperature significantly impact the conversion rate?

Absolutely. Fischer esterification is a relatively slow reaction at room temperature.

  • Temperature: Heating the reaction mixture to reflux is necessary to achieve a reasonable reaction rate. The optimal temperature is typically the boiling point of the alcohol being used, in this case, ethanol (around 78°C). A common reaction temperature is controlled between 100-120°C to ensure a good reaction rate without promoting excessive side reactions.

  • Reaction Time: The reaction needs to be refluxed for a sufficient amount of time to reach equilibrium or to drive the reaction to completion (if removing a product). Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time. Refluxing for at least 1.5 to 2 hours is generally recommended.

Data Presentation

Table 1: Effect of Reflux Time on Ester Yield (Illustrative Data for a Salicylate Ester Synthesis)

This table provides representative data on how the duration of reflux can impact the final yield of a salicylate ester. While this specific data is for mthis compound, the trend is applicable to this compound synthesis.

Reflux Time (minutes)Average Yield (%)Purity (%)Observations
304585A significant amount of unreacted salicylic acid is present.
607092Good conversion with a noticeable decrease in starting material.
908598Near-complete conversion, often considered optimal for lab scale.
1208698Marginal increase in yield, suggesting the reaction is near equilibrium.

Note: These values are for illustrative purposes and can vary based on specific experimental conditions.

Table 2: Comparison of Catalysts for Salicylate Ester Synthesis

The choice of acid catalyst can influence the conversion rate and reaction conditions. This table compares common catalysts used in similar esterification reactions.

CatalystReactantsTemperature (°C)Time (h)Conversion (%)
Sulfuric Acid (H₂SO₄)Salicylic Acid, Methanol~651.5 - 2~70-94
Zeolite HβSalicylic Acid, Dimethyl Carbonate1504>90
p-Toluenesulfonic acidSalicylic acid, Ethanol80-903-4~89

Experimental Protocols

Standard Protocol for this compound Synthesis via Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Salicylic acid

  • Absolute ethanol (excess)

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable extraction solvent)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beakers, and other standard laboratory glassware.

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve salicylic acid in an excess of absolute ethanol (e.g., a 1:4 molar ratio of salicylic acid to ethanol).

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for at least 1.5 to 2 hours. The progress can be monitored by TLC.

  • Cooling and Extraction: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing deionized water. Add an organic solvent like dichloromethane to extract the this compound.

  • Washing:

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted sulfuric acid and salicylic acid. Continue washing until the evolution of CO₂ gas (fizzing) ceases.

    • Wash the organic layer with a saturated brine solution to remove any remaining water.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Remove the organic solvent using a rotary evaporator to obtain the crude this compound. The product can be further purified by vacuum distillation if necessary.

Visualizations

Troubleshooting Flowchart for Low this compound Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_water Was water effectively removed? (Anhydrous reagents, dehydrating agent) start->check_water check_reflux Was the reaction refluxed for sufficient time and at the correct temperature? check_water->check_reflux Yes solution_water Solution: - Use anhydrous ethanol. - Dry salicylic acid before use. - Use a Dean-Stark trap. check_water->solution_water No check_catalyst Was the correct amount of catalyst used? check_reflux->check_catalyst Yes solution_reflux Solution: - Monitor reaction with TLC. - Increase reflux time. - Ensure proper reflux temperature. check_reflux->solution_reflux No check_purification Was there significant product loss during workup and purification? check_catalyst->check_purification Yes solution_catalyst Solution: - Use a catalytic amount (e.g., 5-10 mol%). - Avoid excessive catalyst to prevent side reactions. check_catalyst->solution_catalyst No solution_purification Solution: - Perform extractions carefully. - Minimize transfers between glassware. check_purification->solution_purification Yes end_node Improved Yield check_purification->end_node No, yield is now acceptable solution_water->end_node solution_reflux->end_node solution_catalyst->end_node solution_purification->end_node

Caption: Troubleshooting decision tree for low this compound yield.

Experimental Workflow for this compound Synthesis

Ester_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification reactants 1. Mix Salicylic Acid and excess Ethanol catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux 3. Heat to Reflux (1.5 - 2 hours) catalyst->reflux cool 4. Cool Reaction Mixture reflux->cool extract 5. Extract with Organic Solvent cool->extract wash 6. Wash with NaHCO₃ and Brine extract->wash dry 7. Dry with Anhydrous MgSO₄ wash->dry evaporate 8. Remove Solvent dry->evaporate product Final Product: This compound evaporate->product

Caption: Workflow for the synthesis and purification of this compound.

References

Optimizing reaction conditions for Ethyl Salicylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl Salicylate Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and conventional method for synthesizing this compound is the Fischer esterification of salicylic acid with ethanol using a strong acid catalyst.[1] This is an equilibrium reaction where the carboxylic acid and alcohol react to form an ester and water.[2][3]

Q2: Which acid catalyst is most effective for this synthesis?

A2: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are highly effective catalysts for this reaction.[1][4] While boric acid can also be used, sulfuric acid is often preferred because it also acts as a dehydrating agent, helping to remove water and drive the reaction equilibrium towards the product side.

Q3: How can I maximize the yield of this compound?

A3: To maximize the yield, you should focus on shifting the reaction equilibrium to the right. This can be achieved by:

  • Using an excess of one reactant: Typically, an excess of ethanol is used as it is often the solvent for the reaction.

  • Removing water as it forms: This can be done by using a dehydrating agent like concentrated sulfuric acid or a physical method like a Dean-Stark apparatus.

  • Increasing reaction time: Refluxing for a sufficient duration (e.g., 1.5 to 6 hours) is necessary to reach equilibrium.

Q4: What are the typical reaction conditions?

A4: The reaction is typically carried out by refluxing a mixture of salicylic acid, an excess of ethanol, and a catalytic amount of a strong acid. The temperature is maintained at the boiling point of ethanol (around 78°C). Reaction times can vary, but 1.5 to 2 hours can provide a reasonable yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem: Low or No Product Yield

Possible Cause 1: Incomplete Reaction The Fischer esterification is an equilibrium-controlled reaction. Insufficient reaction time or temperature will result in a low yield.

  • Solution:

    • Ensure the reaction mixture is refluxing gently for at least 1.5 to 2 hours. Some procedures may require longer reflux times, up to 6 hours, for optimal yield.

    • Verify that the heating apparatus is maintaining the boiling point of ethanol.

Possible Cause 2: Presence of Water Water is a product of the reaction, and its presence will shift the equilibrium back towards the reactants, reducing the yield.

  • Solution:

    • Use anhydrous (100%) ethanol if possible.

    • Ensure all glassware is thoroughly dried before use.

    • Use a catalyst that also acts as a dehydrating agent, such as concentrated sulfuric acid.

Possible Cause 3: Ineffective Catalyst The choice and amount of catalyst are crucial. An insufficient amount or a weak catalyst will result in a slow reaction rate.

  • Solution:

    • Use a strong acid catalyst like concentrated H₂SO₄ or p-TSA.

    • If using boric acid, be aware that it is a weaker catalyst and may require longer reaction times.

Problem: Product is Impure or Contaminated

Possible Cause 1: Presence of Unreacted Salicylic Acid Salicylic acid is a solid and may co-precipitate or be present in the final product if not removed.

  • Solution:

    • During the workup, wash the reaction mixture with a weak base solution, such as 5-10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will deprotonate the unreacted salicylic acid, forming a water-soluble salt that can be separated in the aqueous layer.

    • Be cautious when using a strong base like sodium hydroxide (NaOH) for washing, as it can potentially hydrolyze the ester product back to salicylic acid.

Possible Cause 2: Presence of Side Products A potential side reaction is the self-esterification of salicylic acid to form salsalate, although this is generally not a high-yield reaction under these conditions.

  • Solution:

    • Purify the final product using distillation (if a large enough quantity is obtained) to separate this compound from less volatile impurities.

    • Ensure proper workup procedures are followed to remove any acid catalyst and unreacted starting materials.

Problem: Difficulty in Product Isolation

Possible Cause: Formation of an Emulsion During the aqueous wash step, an emulsion can form, making it difficult to separate the organic and aqueous layers.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.

    • Allow the mixture to stand for a longer period to allow the layers to separate. Gentle swirling of the separatory funnel can also help.

Data Presentation: Reaction Condition Optimization

The following table summarizes various reaction conditions for this compound synthesis found in the literature.

ParameterCondition ACondition BCondition C
Salicylic Acid 6.0 g5.0 g12.6 g
Ethanol 12 mL (100%)20 mL (100%)6.3 g
Catalyst Boric AcidBoric Acid (0.5 g)p-Toluenesulfonic Acid (4.8 g)
Temperature RefluxReflux80-90°C
Reaction Time 1.5 - 2 hours1.5 hours3-4 hours
Yield 2-3 mL~2.5 mL89%
Reference

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for Fischer esterification.

Materials:

  • Salicylic Acid

  • Ethanol (100% or 95%)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, beakers, graduated cylinders.

Procedure:

  • In a dry 100 mL round-bottom flask, combine 5.0 g of salicylic acid and 20 mL of ethanol.

  • Swirl the flask to dissolve the salicylic acid.

  • Carefully add 2-3 mL of concentrated sulfuric acid to the mixture while swirling.

  • Add a few boiling chips and assemble a reflux apparatus.

  • Heat the mixture to a gentle reflux and maintain for 1.5 to 2 hours.

  • After the reflux period, allow the flask to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add 30 mL of cold water and mix. Allow the layers to separate. This compound is denser than water and will form the bottom layer.

  • Drain the lower organic layer into a clean beaker. Discard the upper aqueous layer.

  • Return the organic layer to the separatory funnel and add 20 mL of 5% sodium bicarbonate solution. Stopper and gently shake, venting frequently to release any CO₂ gas produced.

  • Allow the layers to separate and drain the lower organic layer.

  • Wash the organic layer again with 20 mL of water.

  • Transfer the washed this compound to a small Erlenmeyer flask and dry it over a small amount of anhydrous magnesium sulfate or sodium sulfate.

  • Decant or filter the clear liquid product into a pre-weighed vial to determine the final yield.

Visualizations

experimental_workflow start Start: Reagents reactants 1. Combine Salicylic Acid and Ethanol in Flask start->reactants catalyst 2. Add H₂SO₄ Catalyst reactants->catalyst reflux 3. Reflux for 1.5-2 hours catalyst->reflux cool 4. Cool to Room Temperature reflux->cool workup 5. Transfer to Separatory Funnel Add Cold Water cool->workup separate 6. Separate Organic Layer workup->separate wash 7. Wash with NaHCO₃ Solution separate->wash dry 8. Dry with Anhydrous MgSO₄ wash->dry product Final Product: This compound dry->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide Troubleshooting Logic decision decision problem problem solution solution start Start Experiment check_yield Is Yield Low? start->check_yield low_yield Problem: Low Yield check_yield->low_yield Yes check_purity Is Product Impure? check_yield->check_purity No check_time Reflux > 1.5h? low_yield->check_time check_water Used Dry Reagents? check_time->check_water Yes increase_time Solution: Increase Reflux Time check_time->increase_time No use_dry Solution: Use Anhydrous Reagents and Dry Glassware check_water->use_dry No check_water->check_purity Yes impure Problem: Impure Product check_purity->impure Yes end Successful Synthesis check_purity->end No wash_base Solution: Wash with NaHCO₃ to Remove Acid impure->wash_base

Caption: Troubleshooting decision tree for this compound synthesis.

fischer_esterification Fischer Esterification Mechanism cluster_reactants Reactants cluster_steps Reaction Steps Salicylic Acid Salicylic Acid protonation 1. Protonation of Carbonyl Oxygen Salicylic Acid->protonation + H⁺ Ethanol Ethanol attack 2. Nucleophilic Attack by Ethanol Ethanol->attack protonation->attack transfer 3. Proton Transfer attack->transfer elimination 4. Elimination of Water transfer->elimination deprotonation 5. Deprotonation elimination->deprotonation - H₂O product This compound + Water deprotonation->product - H⁺

Caption: Key steps of the Fischer Esterification mechanism.

References

Removing residual salicylic acid from Ethyl Salicylate product

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of residual salicylic acid from ethyl salicylate.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual salicylic acid from my this compound product?

A1: Residual salicylic acid can impact the purity, stability, and odor profile of the final this compound product. For applications in pharmaceuticals, fragrances, and food additives, high purity is essential to meet regulatory standards and ensure product quality and safety. Salicylic acid can also interfere with subsequent reactions or formulations.

Q2: What is the most common method for removing salicylic acid from this compound?

A2: The most prevalent and effective method is washing the crude this compound with a basic solution. This deprotonates the acidic phenolic proton of salicylic acid, forming a water-soluble salt (sodium salicylate) that can be separated from the organic this compound layer.

Q3: Which basic solution should I use for the wash?

A3: The choice of basic solution depends on the scale of your reaction and the desired purity. Sodium bicarbonate (NaHCO₃) is a mild base suitable for neutralizing any remaining acid catalyst and removing the bulk of the salicylic acid. For more rigorous purification, a dilute solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) can be used, although these stronger bases increase the risk of hydrolyzing the this compound product.

Q4: How can I confirm that all the salicylic acid has been removed?

A4: A simple and effective qualitative method is the ferric chloride test. Salicylic acid, having a phenolic hydroxyl group, will produce a distinct violet color upon the addition of a ferric chloride (FeCl₃) solution. Your purified this compound should yield a negative test (no color change).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Violet color persists in the ferric chloride test after washing. 1. Insufficient amount of basic solution used. 2. Inefficient mixing during the washing step. 3. Concentration of the basic solution was too low.1. Perform additional washes with fresh basic solution. 2. Ensure vigorous mixing in the separatory funnel to maximize contact between the organic and aqueous layers. 3. Consider using a slightly more concentrated basic solution, but be mindful of potential product hydrolysis.
An emulsion has formed between the organic and aqueous layers. 1. Vigorous shaking of the separatory funnel. 2. High concentration of reactants or impurities.1. Allow the mixture to stand for an extended period. 2. Gently swirl the separatory funnel instead of shaking vigorously. 3. Add a small amount of saturated sodium chloride solution (brine) to help break the emulsion.
Low yield of this compound after purification. 1. Hydrolysis of the ester by a strong base. 2. Incomplete separation of the aqueous and organic layers. 3. Product loss during transfers.1. Use a milder base like sodium bicarbonate. If using a stronger base, use a dilute solution and perform the wash at a lower temperature. 2. Allow adequate time for the layers to separate completely. 3. Ensure careful and complete transfer of the organic layer at each step.
The final product is wet (contains residual water). Inadequate drying of the organic layer.1. Ensure a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate, anhydrous sodium sulfate) is used. 2. Allow sufficient contact time between the drying agent and the this compound. 3. Swirl the flask containing the product and drying agent to ensure all the liquid comes into contact with the solid.

Experimental Protocol: Purification of this compound

This protocol outlines the standard procedure for removing salicylic acid from a crude this compound product.

  • Initial Transfer : Transfer the crude this compound to a separatory funnel of an appropriate size.

  • Wash with Sodium Bicarbonate :

    • Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be approximately equal to the volume of the crude product.

    • Stopper the funnel and invert it, making sure to vent frequently to release any pressure generated from CO₂ evolution.

    • Shake the funnel gently for 2-3 minutes.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

    • Repeat this washing step.

  • Ferric Chloride Test :

    • Take a small sample of the organic layer and add a few drops of 1% ferric chloride (FeCl₃) solution.

    • If a violet color appears, repeat the sodium bicarbonate wash until the test is negative.

  • Wash with Water :

    • Wash the organic layer with deionized water to remove any remaining sodium bicarbonate.

    • Drain the aqueous layer.

  • Wash with Brine :

    • Wash the organic layer with a saturated sodium chloride (brine) solution to aid in the removal of dissolved water.

    • Drain the aqueous layer.

  • Drying :

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

    • Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together, indicating the product is dry.

  • Final Filtration/Decantation :

    • Decant or filter the dried this compound to remove the drying agent. The purified product is now ready for further use or analysis.

Visual Guides

experimental_workflow start Crude this compound wash_bicarb Wash with 5% NaHCO3 Solution start->wash_bicarb separate1 Separate Aqueous Layer wash_bicarb->separate1 fecl3_test Ferric Chloride Test separate1->fecl3_test fecl3_test->wash_bicarb Positive (Violet Color) wash_water Wash with Deionized Water fecl3_test->wash_water Negative (No Color) separate2 Separate Aqueous Layer wash_water->separate2 wash_brine Wash with Brine separate2->wash_brine separate3 Separate Aqueous Layer wash_brine->separate3 dry Dry with Anhydrous MgSO4 separate3->dry filter Filter or Decant dry->filter end Purified this compound filter->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Issue: Positive Ferric Chloride Test check_mixing Was mixing during wash vigorous? start->check_mixing check_bicarb_amount Was sufficient NaHCO3 solution used? check_mixing->check_bicarb_amount Yes solution1 Rewash with vigorous mixing check_mixing->solution1 No solution2 Perform additional washes with fresh NaHCO3 solution check_bicarb_amount->solution2 No end Re-test with FeCl3 check_bicarb_amount->end Yes solution1->end solution2->end

Caption: Troubleshooting logic for a persistent positive ferric chloride test.

Preventing hydrolysis of Ethyl Salicylate during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of ethyl salicylate hydrolysis during experimental workup.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, focusing on preventing its degradation back to salicylic acid and ethanol.

Q1: My final yield of this compound is significantly lower than expected, and analysis (e.g., NMR, IR) shows the presence of salicylic acid. What is the likely cause?

A: The most probable cause is the hydrolysis of the this compound product during the aqueous workup.[1] Esters are susceptible to cleavage in the presence of either residual acid or base from your reaction mixture.[2] This process can be accelerated by elevated temperatures or prolonged contact time with the aqueous phase.[1]

Q2: How can I prevent hydrolysis when working up a reaction performed under acidic conditions (e.g., Fischer Esterification)?

A: The primary goal is to neutralize the acid catalyst without creating harsh conditions that could promote hydrolysis.

  • Temperature Control: Before workup, cool the reaction mixture to room temperature, and preferably perform all aqueous washes in an ice bath (0-5 °C) to minimize the rate of hydrolysis.[1]

  • Neutralization with a Mild Base: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate solution to neutralize the acid catalyst.[3] Add the basic solution slowly to the separatory funnel to control the effervescence (CO₂ gas formation). Continue adding until the gas evolution ceases. It is strongly advised to avoid strong bases like sodium hydroxide (NaOH), as they can cause rapid, irreversible base-catalyzed hydrolysis (saponification).

  • Minimize Contact Time: Do not allow the organic layer to remain in contact with the aqueous layers for extended periods. Separate the layers promptly after each wash.

  • Brine Wash: After the neutralization wash, perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic layer and breaks up emulsions.

Q3: What is the best procedure to isolate this compound from a reaction mixture containing a strong base?

A: The main risk here is irreversible base-catalyzed hydrolysis (saponification). To prevent this:

  • Quench at Low Temperature: Cool the reaction mixture to 0 °C or lower in an ice bath before adding any quenching solution.

  • Careful Neutralization: Neutralize the strong base by slowly adding a pre-chilled, dilute acid, such as 1M HCl. Monitor the pH carefully with litmus paper or a pH meter to avoid over-acidification, which could subsequently lead to acid-catalyzed hydrolysis. Aim for a final pH of approximately 7.

  • Prompt Extraction: Immediately following neutralization, extract the this compound into a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and proceed with the workup as you would for an acidic reaction, including washes and drying.

Frequently Asked Questions (FAQs)

What is this compound hydrolysis? Hydrolysis is a chemical reaction in which a water molecule cleaves the ester bond in this compound, breaking it down into its parent compounds: salicylic acid and ethanol. This reaction can be catalyzed by both acids and bases.

Why is controlling the pH during workup so critical? Both acidic and basic conditions can significantly accelerate the rate of ester hydrolysis. Residual acid catalyst from the synthesis or the use of a strong base for neutralization can lead to substantial product loss during the aqueous workup. Maintaining a pH as close to neutral (pH 7) as possible during the washing steps is crucial for maximizing your yield.

What are the signs of hydrolysis? The primary indicators are a reduced yield of the desired this compound and the presence of salicylic acid as a contaminant in the final product. On an IR spectrum, the presence of a broad O-H stretch characteristic of a carboxylic acid is a strong indicator of hydrolysis.

What is the purpose of a brine (saturated NaCl) wash? A brine wash serves two main purposes. First, it helps to remove dissolved water from the organic layer by reducing the solubility of water in the organic phase. Second, it can help to break up emulsions that may form between the organic and aqueous layers during extraction.

What are the proper storage conditions for this compound? this compound should be stored in a cool, dry, well-ventilated area away from heat and light. It should be kept in a tightly closed, light-resistant container to prevent degradation.

Data Presentation

The following table summarizes the risk of hydrolysis associated with common aqueous workup reagents and conditions.

ReagentTemperature (°C)Contact TimeHydrolysis RiskRecommendation
Saturated Sodium Bicarbonate (NaHCO₃)0 - 25Short (< 5 min)LowHighly recommended for neutralizing acidic reactions.
Dilute Hydrochloric Acid (e.g., 1M HCl)0 - 10Short (< 5 min)Low to ModerateRecommended for neutralizing basic reactions. Avoid using excess acid.
Strong Base (e.g., NaOH, KOH)0 - 25AnyVery HighNot recommended for workup of esters due to rapid saponification.
Deionized Water0 - 25Short (< 5 min)Very LowRecommended for general washing to remove water-soluble impurities.
Saturated Sodium Chloride (Brine)0 - 25Short (< 5 min)Very LowRecommended as a final wash to aid in drying the organic layer.

Visualizations

The following diagrams illustrate the chemical pathways for hydrolysis and a recommended workflow for troubleshooting workup procedures.

hydrolysis_mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Saponification - Irreversible) title Undesirable Hydrolysis Pathways for this compound es1 This compound products1 Salicylic Acid + Ethanol es1->products1 H₂O h3o H₃O⁺ (from residual acid catalyst) es2 This compound products2 Sodium Salicylate + Ethanol es2->products2 1. OH⁻ 2. H₂O oh OH⁻ (from strong base, e.g., NaOH)

Undesirable hydrolysis pathways for this compound.

troubleshooting_workflow start Problem: Low Yield / Presence of Salicylic Acid check_reaction What were the reaction conditions? start->check_reaction acidic Acidic (e.g., Fischer Esterification) check_reaction->acidic Acidic basic Basic (e.g., using NaH, LDA) check_reaction->basic Basic acid_sol1 1. Cool mixture to 0-5 °C before workup. acidic->acid_sol1 acid_sol2 2. Neutralize with cold, saturated NaHCO₃ until effervescence stops. acid_sol1->acid_sol2 acid_sol3 3. Minimize contact time with aqueous layers. acid_sol2->acid_sol3 acid_sol4 4. Wash with cold brine. acid_sol3->acid_sol4 base_sol1 1. Quench reaction at low temp (≤ 0 °C). basic->base_sol1 base_sol2 2. Neutralize by slowly adding cold, dilute acid (e.g., 1M HCl) to pH ~7. base_sol1->base_sol2 base_sol3 3. Promptly extract product and wash with brine. base_sol2->base_sol3

References

Addressing emulsion formation during Ethyl Salicylate extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl Salicylate Extraction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the extraction of this compound.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of this compound extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent (e.g., ethyl acetate) and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1] During the liquid-liquid extraction of this compound, this appears as a cloudy or milky layer between the organic and aqueous phases, making the separation of the two layers difficult or impossible.[2]

Q2: What are the common causes of emulsion formation during this compound extraction?

Emulsion formation is often triggered by several factors during the extraction process:

  • Vigorous Shaking: Excessive agitation of the separatory funnel can disperse the two liquid phases into very fine droplets, promoting emulsion formation.[1]

  • Presence of Surfactant-like Molecules: Impurities with surfactant-like properties, such as phospholipids, free fatty acids, or proteins, can stabilize emulsions.[1]

  • High pH of the Aqueous Phase: A basic aqueous phase can lead to the formation of salts of acidic impurities, which may act as emulsifying agents.

  • Similar Densities of Organic and Aqueous Phases: When the densities of the two phases are very close, separation is slower, and emulsions are more likely to be stable.

  • Presence of Fine Particulate Matter: Undissolved solids can accumulate at the interface between the two layers, stabilizing an emulsion.[3]

Q3: How can I prevent emulsion formation from the start?

Preventing the formation of an emulsion is generally easier than breaking one after it has formed. Here are some preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to increase the surface area of contact between the two phases without excessive agitation.

  • pH Adjustment: Ensure the pH of the aqueous layer is controlled. Acidifying the sample can sometimes prevent emulsion formation if the cause is an alkali soap or detergent.

  • Pre-emptive Salting Out: Adding a saturated salt solution (brine) to the aqueous phase before extraction increases its ionic strength and density, which can help prevent emulsion formation.

  • Alternative Extraction Techniques: For samples prone to emulsion, consider using solid-phase extraction (SPE) or supported liquid extraction (SLE), which are less susceptible to this issue.

Troubleshooting Guide: Breaking a Persistent Emulsion

If an emulsion has already formed, the following techniques can be employed to break it. The effectiveness of each method can vary depending on the specific composition of your mixture.

Summary of Emulsion Breaking Techniques
TechniquePrinciple of ActionBest ForConsiderations
Patience Allows droplets to coalesce over time.Minor emulsions.Can be time-consuming.
Gentle Stirring Mechanically encourages droplet coalescence.Loose emulsions.Use a glass rod to gently stir the emulsion layer.
Salting Out Increases the ionic strength and density of the aqueous phase.Most common emulsions.Adds salt to the aqueous layer, which may need to be considered in downstream applications.
Centrifugation Applies force to accelerate the separation of phases.Stubborn or fine emulsions.Requires a centrifuge capable of handling the required volumes.
Filtration Physically separates the emulsion layer.Emulsions stabilized by solid particles.Can lead to some loss of product. Use of Celite or glass wool is common.
Addition of a Different Organic Solvent Alters the polarity and density of the organic phase to destabilize the emulsion.Persistent emulsions.The added solvent must be compatible with the desired product and easily removable.
Heating or Cooling Changes the viscosity and solubility properties of the mixture.Thermally stable samples.Risk of degrading the product. Freezing can physically break the emulsion.
Acidification Neutralizes basic emulsifying agents.Emulsions caused by alkali soaps or detergents.Can affect the solubility and stability of the target compound.

Experimental Protocols

Protocol 1: Standard this compound Extraction with Emulsion Prevention
  • Preparation: After the synthesis of this compound, cool the reaction mixture to room temperature.

  • Initial Quenching: Slowly add the reaction mixture to a separatory funnel containing deionized water.

  • Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise to neutralize any remaining acid catalyst. Swirl gently after each addition and vent the funnel frequently to release any evolved gas. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Extraction: Add the organic extraction solvent (e.g., ethyl acetate).

  • Mixing: Stopper the separatory funnel, invert it, and vent. Instead of shaking vigorously, gently rock or swirl the funnel for 1-2 minutes to allow for partitioning of the this compound into the organic layer.

  • Separation: Place the separatory funnel in a ring stand and allow the layers to separate.

  • Collection: Drain the lower aqueous layer. If ethyl acetate is used, the organic layer will be the upper layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution). This helps to remove dissolved water and can prevent emulsion formation in subsequent washes.

  • Drying and Evaporation: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Troubleshooting a Persistent Emulsion

If an emulsion forms during the extraction, follow these steps:

  • Wait: Allow the separatory funnel to stand undisturbed for 10-15 minutes. Minor emulsions may break on their own.

  • Add Brine: If the emulsion persists, add a small amount of saturated NaCl (brine) solution, gently swirl, and allow it to stand. The increased ionic strength of the aqueous layer often helps to break the emulsion.

  • Gentle Stirring: Gently insert a glass stirring rod into the separatory funnel and slowly stir the emulsion layer to encourage the droplets to coalesce.

  • Centrifugation: If the emulsion is still present, transfer the entire mixture to centrifuge tubes and centrifuge for 5-10 minutes. This is often a very effective method.

  • Filtration: As a last resort, you can attempt to filter the mixture through a plug of glass wool or a pad of Celite. This can physically break up the emulsion layer.

Visual Guides

Experimental Workflow for this compound Extraction

G start Start: Reaction Mixture quench Quench with DI Water start->quench neutralize Neutralize with NaHCO3 Solution quench->neutralize extract Add Ethyl Acetate & Gently Mix neutralize->extract separate Allow Layers to Separate extract->separate emulsion Emulsion Formed? separate->emulsion troubleshoot Troubleshoot Emulsion (See Decision Tree) emulsion->troubleshoot Yes drain_aq Drain Aqueous Layer emulsion->drain_aq No troubleshoot->separate wash Wash Organic Layer with Brine drain_aq->wash dry Dry Organic Layer (Na2SO4) wash->dry evaporate Evaporate Solvent dry->evaporate product Pure this compound evaporate->product

Caption: Workflow for this compound extraction with an emulsion checkpoint.

Troubleshooting Decision Tree for Emulsion Formation

G start Persistent Emulsion step1 Add Saturated Brine (NaCl) & Gently Swirl start->step1 check1 Emulsion Broken? step1->check1 step2 Centrifuge the Mixture check1->step2 No resolved Emulsion Resolved Continue Extraction check1->resolved Yes check2 Emulsion Broken? step2->check2 step3 Filter through Celite or Glass Wool check2->step3 No check2->resolved Yes check3 Emulsion Broken? step3->check3 step4 Add a Small Amount of a Different Miscible Organic Solvent check3->step4 No check3->resolved Yes unresolved Consider Alternative Purification (e.g., SPE) step4->unresolved

Caption: Decision tree for breaking persistent emulsions.

References

Technical Support Center: Efficient Ethyl Salicylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of ethyl salicylate.

Catalyst Performance Overview

The selection of an appropriate catalyst is crucial for maximizing the yield and efficiency of this compound synthesis. The following table summarizes the performance of various catalysts under different experimental conditions.

CatalystReactantsTemperature (°C)Time (h)Yield (%)Reference
Homogeneous Catalysts
Sulfuric Acid (H₂SO₄)Salicylic Acid, Ethanol~65 - 1201.5 - 3.5~65 - 94[1][2][3]
p-Toluenesulfonic AcidSalicylic Acid, Ethanol80 - 903 - 489[4]
Boric AcidSalicylic Acid, EthanolBoiling1.5 - 2Moderate[5]
Heterogeneous Catalysts
Solid Super Acidic CatalystSalicylic Acid, EthanolNot SpecifiedNot Specified89
Zeolite HβSalicylic Acid, Dimethyl Carbonate1504>90 (Conversion)
Zeolite HZSM-5Salicylic Acid, Dimethyl Carbonate1504>90 (Conversion)
Sulfated Iron Oxide-ZirconiaSalicylic Acid, Dimethyl Carbonate1202.5Not Specified

Reaction Pathway and Experimental Workflow

The synthesis of this compound is typically achieved through the Fischer esterification of salicylic acid with ethanol in the presence of an acid catalyst.

ReactionPathway SalicylicAcid Salicylic Acid Intermediate Protonated Intermediate SalicylicAcid->Intermediate Ethanol Ethanol Ethanol->Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Intermediate EthylSalicylate This compound Intermediate->EthylSalicylate + H₂O Water Water ExperimentalWorkflow Start Start MixReactants Mix Salicylic Acid and Ethanol Start->MixReactants AddCatalyst Add Acid Catalyst MixReactants->AddCatalyst Reflux Heat the Mixture to Reflux AddCatalyst->Reflux Cool Cool the Reaction Mixture Reflux->Cool Neutralize Neutralize with Sodium Bicarbonate/Carbonate Cool->Neutralize Extract Extract with an Organic Solvent Neutralize->Extract Dry Dry the Organic Layer Extract->Dry Evaporate Evaporate the Solvent Dry->Evaporate Purify Purify by Distillation Evaporate->Purify End End Purify->End TroubleshootingGuide Problem Low Yield of this compound Cause1 Incomplete Reaction Problem->Cause1 Cause2 Product Hydrolysis (Reverse Reaction) Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Cause4 Loss during Work-up/Purification Problem->Cause4 Cause5 Catalyst Deactivation (Solid Catalysts) Problem->Cause5 Solution1a Increase reaction time or temperature Cause1->Solution1a Solution1b Use excess ethanol Cause1->Solution1b Solution2a Remove water during reaction (e.g., Dean-Stark trap) Cause2->Solution2a Solution2b Use a dehydrating agent (e.g., concentrated H₂SO₄) Cause2->Solution2b Solution3a Optimize reaction temperature to minimize byproducts Cause3->Solution3a Solution4a Ensure complete extraction and careful handling Cause4->Solution4a Solution5a Regenerate catalyst (e.g., washing, calcination) Cause5->Solution5a

References

Enhancing Ethyl Salicylate Purity: A Technical Support Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying ethyl salicylate using recrystallization techniques. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solvent selection data to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds. For this compound, which is a liquid at room temperature (melting point 1.3 °C), this process is adapted to purify it from solid impurities or those with different solubility profiles.[1][2] The principle relies on the differential solubility of this compound and impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve a large amount of this compound at an elevated temperature and only a small amount at a lower temperature. As the saturated hot solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A good solvent for recrystallization should dissolve the solute (this compound) well at high temperatures but poorly at low temperatures. It should either not dissolve the impurities at all or dissolve them very well even at low temperatures. For esters like this compound, solvents with similar functional groups, such as ethanol or ethyl acetate, are often good starting points.[3] this compound is soluble in many organic solvents like ethanol, ether, acetone, and ethyl acetate, but is sparingly soluble in water.[1][4] A mixed solvent system, such as ethanol and water, can be particularly effective.

Q3: What are the most common impurities in crude this compound?

A3: Common impurities in commercially available or synthetically produced this compound can include unreacted starting materials like salicylic acid and ethanol, by-products from the synthesis process, and degradation products. Salicylic acid is a common impurity that can be removed by washing the crude product with a mild base solution, such as sodium bicarbonate, which will react with the acidic salicylic acid to form a water-soluble salt.

Q4: Can I use recrystallization to separate this compound from other salicylates, like mthis compound?

A4: Separating compounds with very similar structures and solubility profiles, such as this compound and mthis compound, by simple recrystallization can be challenging. Fractional distillation is often a more effective technique for separating liquid compounds with different boiling points.

Q5: What is "oiling out," and how can I prevent it?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid (an oil) rather than as solid crystals upon cooling. This can happen if the melting point of the solute is lower than the temperature of the solution when saturation is reached, or if the concentration of the solute is too high, leading to rapid precipitation. Since this compound has a very low melting point, "oiling out" is a significant concern. To prevent this, it is crucial to use an appropriate solvent or solvent mixture and to cool the solution slowly with gentle agitation to encourage gradual crystal formation.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Crystal Formation - Too much solvent was used, resulting in a solution that is not saturated upon cooling. - The cooling process was too rapid. - The concentration of this compound is too low.- Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath).
"Oiling Out" of this compound - The melting point of this compound (1.3 °C) is reached while it is still in a supersaturated solution. - The cooling rate is too fast. - The chosen solvent is not ideal.- Use a mixed solvent system (e.g., ethanol-water) to better control the solubility. - Cool the solution very slowly with constant, gentle stirring. - Try a different solvent in which this compound is less soluble at room temperature.
Crystals are Colored or Appear Impure - Colored impurities are co-precipitating with the this compound. - The crude sample was not sufficiently washed before recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Ensure the crude this compound is washed with a sodium bicarbonate solution to remove acidic impurities like salicylic acid before recrystallization.
Low Recovery Yield - Too much solvent was used, and a significant amount of product remains in the mother liquor. - The crystals were washed with a solvent that was not cold enough. - Premature crystallization occurred during hot filtration.- Minimize the amount of hot solvent used to dissolve the sample. - Cool the solution thoroughly in an ice bath to maximize crystal formation. - Always wash the collected crystals with a minimal amount of ice-cold solvent. - Preheat the filtration apparatus (funnel and filter paper) to prevent cooling and crystallization during filtration.

Experimental Protocol: Recrystallization of this compound using an Ethanol-Water Mixed Solvent System

This protocol describes the purification of this compound containing non-volatile impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Separatory funnel

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of hot ethanol to dissolve the this compound completely with gentle heating and stirring. Aim for a concentrated solution.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Addition of Anti-Solvent:

    • Heat the filtrate to just below its boiling point.

    • Slowly add hot deionized water dropwise to the hot ethanol solution while stirring until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

    • If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Crystal Collection:

    • Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining impurities.

  • Drying:

    • Air-dry the crystals on the filter paper or in a desiccator over a drying agent like anhydrous calcium chloride. Since this compound is a liquid at room temperature, this step should be performed under conditions that allow for the evaporation of the solvent without melting the product.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubility (Hot)Solubility (Cold)Suitability for Recrystallization
EthanolHighModerateGood, often used in a mixed solvent system.
WaterVery LowInsolubleExcellent as an anti-solvent in a mixed system.
Ethyl AcetateHighModeratePotentially suitable.
AcetoneHighHighGenerally not suitable as a single solvent due to high solubility at low temperatures.
HexaneLowVery LowMay be suitable for washing but not for dissolving large quantities.
Diethyl EtherHighHighGenerally not suitable as a single solvent due to high solubility at low temperatures.

Visualizations

Recrystallization_Workflow A 1. Dissolve Crude this compound in Minimum Hot Ethanol B 2. Hot Filtration (if needed) to Remove Insolubles A->B C 3. Add Hot Water (Anti-solvent) to Incipient Turbidity B->C D 4. Slow Cooling to Room Temperature C->D E 5. Cool in Ice Bath D->E F 6. Vacuum Filtration to Collect Crystals E->F G 7. Wash Crystals with Ice-Cold Ethanol/Water F->G H 8. Dry Crystals G->H I Pure this compound H->I

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue? NoCrystals No Crystals Form Start->NoCrystals Yes OilingOut Oiling Out Occurs Start->OilingOut No Sol1 - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume NoCrystals->Sol1 LowYield Low Yield OilingOut->LowYield No Sol2 - Slow Cooling Rate - Adjust Solvent System - Use More Solvent OilingOut->Sol2 ImpureCrystals Impure/Colored Crystals LowYield->ImpureCrystals No Sol3 - Minimize Hot Solvent - Ensure Complete Cooling - Wash with Ice-Cold Solvent LowYield->Sol3 Sol4 - Use Activated Charcoal - Pre-wash Crude Product ImpureCrystals->Sol4

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Validation & Comparative

A Comparative Guide to Catalysts in Ethyl Salicylate Synthesis: Sulfuric Acid vs. Boric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl salicylate, a key intermediate in the pharmaceutical and fragrance industries, is a classic example of Fischer-Speier esterification. The choice of acid catalyst for this reaction is critical, influencing reaction kinetics, product yield, and overall process efficiency. This guide provides an objective comparison of two common catalysts, concentrated sulfuric acid and boric acid, supported by experimental data to aid in catalyst selection for laboratory and industrial applications.

Performance Comparison at a Glance

The following table summarizes the key quantitative data for the synthesis of this compound using sulfuric acid and boric acid as catalysts. It is important to note that the experimental conditions reported in the literature vary, which can influence the observed yields and reaction times.

CatalystReactants & Molar Ratio (Salicylic Acid:Ethanol)Catalyst LoadingReaction Temperature (°C)Reaction Time (hours)Yield (%)Reference
Sulfuric Acid Salicylic Acid, Ethanol (Excess)Catalytic amount~90Not specifiedHigh (implied)[1]
Sulfuric Acid Salicylic Acid, Methanol (Excess)Catalytic amount~65 (reflux)1 - 1.5~65 - 94 (for mthis compound)[2][3]
Boric Acid 5g Salicylic Acid, 20mL Ethanol~0.5gBoiling point of ethanol (reflux)1.5~40-50 (estimated from product volume)[4][5]
Boric Acid ~4g Salicylic Acid, 20mL Ethanol0.5gBoiling point of ethanol (reflux)1.5Not specified

In-Depth Analysis

Sulfuric Acid: The Conventional Powerhouse

Concentrated sulfuric acid is a widely used catalyst for esterification due to its strong acidity and dehydrating properties. By protonating the carbonyl oxygen of salicylic acid, it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol. Furthermore, as a dehydrating agent, sulfuric acid removes the water generated during the reaction, shifting the equilibrium towards the formation of the ester and thereby increasing the product yield.

However, the use of concentrated sulfuric acid is not without its drawbacks. Its corrosive nature poses challenges for equipment handling and can lead to the formation of by-products through oxidation and charring, complicating the purification process.

Boric Acid: The Milder Alternative

Boric acid presents a milder and potentially more environmentally benign alternative to sulfuric acid. It is a solid, non-corrosive, and less hazardous catalyst. While it is a weaker acid than sulfuric acid, it has been shown to be an effective catalyst for the esterification of α-hydroxycarboxylic acids like salicylic acid. The mechanism of boric acid catalysis is believed to involve the formation of a chelate with the salicylic acid, activating the carboxylic acid group for esterification.

Experimental data suggests that boric acid can provide reasonable yields of this compound, although potentially lower than those achieved with sulfuric acid under optimized conditions. The use of boric acid often involves simpler work-up procedures and avoids the harsh conditions associated with strong mineral acids.

Experimental Protocols

Synthesis of this compound using Sulfuric Acid Catalyst

This protocol is based on a typical Fischer-Speier esterification procedure.

Materials:

  • Salicylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Dichloromethane (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve salicylic acid in an excess of absolute ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 1.5 to 2 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and a 5% sodium bicarbonate solution to neutralize any unreacted acid.

  • Extract the this compound into an organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Synthesis of this compound using Boric Acid Catalyst

This protocol is adapted from procedures described in educational and scientific literature.

Materials:

  • Salicylic acid

  • Absolute ethanol

  • Boric acid

  • Sodium hydroxide solution (2M)

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask, combine 5 g of dry salicylic acid with 20 mL of absolute ethanol.

  • Add approximately 0.5 g of boric acid to the mixture.

  • Set up a reflux apparatus and heat the mixture to a gentle boil for a minimum of 1.5 hours.

  • Cool the flask to room temperature and then in an ice bath.

  • Transfer the reaction mixture to a separatory funnel.

  • Add 10 mL of 2M NaOH solution to neutralize unreacted salicylic acid. An oily layer of this compound will separate.

  • Separate the lower this compound layer.

  • Dry the product with anhydrous magnesium sulfate.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the synthesis of this compound using both sulfuric acid and boric acid as catalysts.

Sulfuric_Acid_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Salicylic Acid Salicylic Acid Mixing & Reflux Mixing & Reflux Salicylic Acid->Mixing & Reflux Ethanol Ethanol Ethanol->Mixing & Reflux Sulfuric Acid Sulfuric Acid Sulfuric Acid->Mixing & Reflux Cooling Cooling Mixing & Reflux->Cooling Neutralization (NaHCO3) Neutralization (NaHCO3) Cooling->Neutralization (NaHCO3) Extraction Extraction Neutralization (NaHCO3)->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation This compound This compound Distillation->this compound

Caption: Experimental workflow for sulfuric acid-catalyzed synthesis.

Boric_Acid_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product Salicylic Acid Salicylic Acid Mixing & Reflux Mixing & Reflux Salicylic Acid->Mixing & Reflux Ethanol Ethanol Ethanol->Mixing & Reflux Boric Acid Boric Acid Boric Acid->Mixing & Reflux Cooling Cooling Mixing & Reflux->Cooling Neutralization (NaOH) Neutralization (NaOH) Cooling->Neutralization (NaOH) Separation Separation Neutralization (NaOH)->Separation Drying Drying Separation->Drying This compound This compound Drying->this compound

Caption: Experimental workflow for boric acid-catalyzed synthesis.

Conclusion

The choice between sulfuric acid and boric acid as a catalyst for this compound synthesis depends on the specific requirements of the application. Sulfuric acid is a highly effective catalyst that can deliver high yields in relatively short reaction times. However, its corrosive nature and the potential for side reactions necessitate careful handling and purification steps. Boric acid, on the other hand, offers a milder, safer, and more environmentally friendly alternative. While it may result in slightly lower yields and require longer reaction times to achieve comparable conversions, the simpler work-up and reduced hazard profile make it an attractive option, particularly in educational settings and for applications where minimizing harsh acidic conditions is a priority. Further optimization of reaction conditions for boric acid catalysis could potentially enhance its efficiency, making it a more competitive choice for industrial-scale synthesis.

References

A Comparative Guide to the Quantification of Ethyl Salicylate: HPLC vs. Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl Salicylate against alternative analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qHNMR), and Fourier-Transform Infrared (FTIR) Spectroscopy. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific analytical needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of HPLC, GC-MS, qHNMR, and FTIR for this purpose.

Note on HPLC Data: The following tables present data from a validated HPLC method for Mthis compound, a closely related compound to this compound. This data is used as a representative example of the expected performance of a validated HPLC method for salicylate esters.

Table 1: Comparison of Quantitative Performance for this compound Analysis

ParameterHPLC (for Mthis compound)GC-MS (for this compound)qHNMR (General)FTIR (General)
Linearity (R²) 0.9999[1][2]>0.997[3]HighGood (e.g., 0.965 for Aspirin)[4]
Accuracy (% Recovery) 99.78 - 100.0%[1]93.9 - 106.6%HighHigh
Precision (%RSD) <2.0%0.5 - 3.0%<1.5% (uncertainty)Variable
Limit of Detection (LOD) 2.4 µg/mL0.05 ng/mL (for Mthis compound)Better than 10 µMNot typically used for trace analysis
Limit of Quantification (LOQ) 14 µg/mL0.5 ng/mL (for Mthis compound)Dependent on accuracy needsNot typically used for trace analysis

Table 2: Methodological Comparison

FeatureHPLCGC-MSqHNMRFTIR
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioNuclear spin resonance in a magnetic fieldInfrared light absorption by molecular vibrations
Sample Volatility Not requiredRequiredNot requiredNot required
Derivatization Not typically requiredMay be required to improve volatilityNot requiredNot required
Quantification External/Internal standardsExternal/Internal standardsInternal standardCalibration curve
Structural Information LimitedYes (from mass spectra)Yes (detailed)Yes (functional groups)
Speed Moderate (minutes per sample)Moderate (minutes per sample)Fast (minutes per sample)Very fast (seconds per sample)
Cost (Instrument) Moderate to HighHighVery HighLow to Moderate

Experimental Protocols

Validated HPLC Method for Salicylate Quantification (based on Mthis compound)

This protocol is adapted from a validated method for the quantification of Mthis compound and is representative of a typical HPLC method for salicylate esters.

1. Chromatographic Conditions:

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: Photodiode Array (PDA) detector at 304 nm

2. Standard Solution Preparation:

  • Stock Solution: Accurately weigh 100 mg of Mthis compound standard and dissolve in 100 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 25 µg/mL to 175 µg/mL.

3. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain Mthis compound and dissolve it in a known volume of mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm membrane filter prior to injection.

4. Validation Parameters:

  • Linearity: A seven-point calibration curve was constructed in the range of 25-175 µg/mL, and the correlation coefficient (R²) was found to be 0.9999.

  • Accuracy: The recovery was determined by the standard addition method and was found to be between 99.78% and 100.0%.

  • Precision: Intra-day and inter-day precision were evaluated, and the relative standard deviation (%RSD) was less than 2.0%.

  • LOD and LOQ: The Limit of Detection (LOD) was determined to be 2.4 µg/mL, and the Limit of Quantification (LOQ) was 14 µg/mL.

Visualizations

HPLC Method Validation Workflow

HPLC_Validation_Workflow MethodDevelopment Method Development (Column, Mobile Phase, etc.) SystemSuitability System Suitability (Resolution, Tailing Factor) MethodDevelopment->SystemSuitability Validation Method Validation SystemSuitability->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness ValidatedMethod Validated Method for Routine Analysis Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Specificity->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Workflow for the validation of an HPLC method.

Comparison of Analytical Methods for this compound Quantification

Method_Comparison cluster_HPLC HPLC Attributes cluster_GCMS GC-MS Attributes cluster_qHNMR qHNMR Attributes cluster_FTIR FTIR Attributes Analyte This compound Quantification HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS qHNMR qHNMR Analyte->qHNMR FTIR FTIR Analyte->FTIR HPLC_Attr1 High Precision & Accuracy HPLC->HPLC_Attr1 HPLC_Attr2 Good Sensitivity HPLC->HPLC_Attr2 HPLC_Attr3 No Derivatization HPLC->HPLC_Attr3 GCMS_Attr1 High Sensitivity (low LOD/LOQ) GCMS->GCMS_Attr1 GCMS_Attr2 High Specificity (Mass Spectra) GCMS->GCMS_Attr2 GCMS_Attr3 Requires Volatility GCMS->GCMS_Attr3 qHNMR_Attr1 Primary Ratio Method qHNMR->qHNMR_Attr1 qHNMR_Attr2 Structural Information qHNMR->qHNMR_Attr2 qHNMR_Attr3 High Instrument Cost qHNMR->qHNMR_Attr3 FTIR_Attr1 Rapid Analysis FTIR->FTIR_Attr1 FTIR_Attr2 Lower Sensitivity FTIR->FTIR_Attr2 FTIR_Attr3 Functional Group Information FTIR->FTIR_Attr3

References

A Comparative Analysis of the Properties of Ethyl Salicylate and Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the physicochemical properties, biological activities, and safety profiles of ethyl salicylate and mthis compound. The information is supported by experimental data and detailed methodologies to assist in research and development applications.

Physicochemical and Spectroscopic Properties

This compound and mthis compound share a common salicylic acid backbone but differ in their ester substituent, leading to variations in their physical and chemical characteristics. A summary of their key properties is presented below.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundMthis compound
Molecular Formula C₉H₁₀O₃[1]C₈H₈O₃[2]
Molar Mass 166.17 g/mol [1]152.15 g/mol [2]
Appearance Colorless liquid[1]Colorless, yellowish, or reddish liquid
Odor Characteristic wintergreen-likeOdor of wintergreen
Boiling Point 234 °C222.2 °C
Melting Point 1 °C-8.6 °C
Solubility in Water Sparingly solubleSlightly soluble
Solubility in Organic Solvents Soluble in alcohol and etherSoluble in alcohol, ether, and glacial acetic acid
Log P (Octanol/Water) 3.132.55

Table 2: Comparative Spectroscopic Data

Spectroscopic DataThis compoundMthis compound
¹H NMR (CDCl₃, ppm) δ 10.85 (s, 1H, OH), 7.8-6.8 (m, 4H, Ar-H), 4.42 (q, 2H, OCH₂), 1.39 (t, 3H, CH₃)δ 10.75 (s, 1H, OH), 7.8-6.8 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, ppm) δ 170.2, 161.8, 135.5, 129.9, 119.0, 117.5, 112.7, 61.4, 14.2δ 170.6, 161.7, 135.6, 130.1, 119.1, 117.5, 112.4, 52.3
IR (cm⁻¹) ~3200 (O-H), ~1680 (C=O, ester), ~1610, 1480 (C=C, aromatic)~3200 (O-H), ~1680 (C=O, ester), ~1615, 1485 (C=C, aromatic)
Mass Spectrum (m/z) 166 (M+), 120, 92152 (M+), 120, 92
Biological and Pharmacological Activities

Both ethyl and mthis compound are known for their analgesic and anti-inflammatory properties, which are primarily attributed to their hydrolysis to salicylic acid. Salicylic acid is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.

Table 3: Comparative Biological Activities

ActivityThis compoundMthis compound
Analgesic Activity PresentPresent
Anti-inflammatory Activity PresentPresent
Antimicrobial Activity ReportedReported
Mechanism of Action Prodrug, hydrolyzes to salicylic acid which inhibits COX-1 and COX-2 enzymesActs as a rubefacient and skin irritant; pharmacologically similar to other NSAIDs
Safety and Toxicity Profile

The safety of salicylates is a crucial consideration in their application. The available data on their acute toxicity is summarized below.

Table 4: Comparative Acute Toxicity Data

ParameterThis compoundMthis compound
Oral LD₅₀ (rat) >2 g/kg0.887 - 1.25 g/kg
Dermal LD₅₀ (rabbit) >5 g/kg>5 g/kg
Skin Irritation Moderate irritantCan cause irritation, especially at high concentrations
Eye Irritation Strong irritantNot an ocular irritant

A safety assessment noted that this compound was not found to be genotoxic. For repeated dose and reproductive toxicity, data from mthis compound was used as a read-across, indicating a Margin of Exposure greater than 100.

Experimental Protocols

Detailed methodologies for key experiments are provided to allow for replication and further investigation.

Determination of n-Octanol/Water Partition Coefficient (Log P)

The shake-flask method is a classical and reliable approach for determining the log P value.

  • Procedure:

    • Prepare a saturated solution of the salicylate in pre-saturated n-octanol.

    • Prepare a saturated solution of the salicylate in pre-saturated water.

    • Mix equal volumes of the n-octanol and water solutions in a separatory funnel.

    • Shake the funnel for a predetermined period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely.

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of the salicylate in each phase using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The Log P is the logarithm of this value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory potential of a compound in vivo.

  • Procedure:

    • Acclimatize rodents (typically rats or mice) to the experimental conditions.

    • Divide the animals into control and test groups.

    • Administer the test compound (Ethyl or Mthis compound) or vehicle to the respective groups, typically via oral or intraperitoneal routes.

    • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer or calipers.

    • The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

In Vitro Analgesic Activity: Tail Flick Test

The tail flick test is a common method to evaluate the central analgesic effects of a compound.

  • Procedure:

    • Acclimatize mice or rats to the testing apparatus.

    • Measure the baseline tail-flick latency by focusing a beam of radiant heat on the animal's tail and recording the time it takes for the animal to flick its tail away. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

    • Administer the test compound or vehicle to the animals.

    • At predetermined time points after administration, re-measure the tail-flick latency.

    • An increase in the tail-flick latency is indicative of an analgesic effect. The results are often expressed as the maximum possible effect (% MPE).

Spectroscopic Analysis (NMR and FTIR)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the salicylate sample in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Place a drop of the liquid salicylate sample between two potassium bromide (KBr) plates to form a thin film.

    • Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

    • Record the FTIR spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C=O, C=C).

Visualizations

Structural Relationship and Hydrolysis

G cluster_0 Salicylate Esters cluster_1 Hydrolysis Products This compound This compound Salicylic Acid Salicylic Acid This compound->Salicylic Acid Hydrolysis Ethanol Ethanol This compound->Ethanol Hydrolysis Mthis compound Mthis compound Mthis compound->Salicylic Acid Hydrolysis Methanol Methanol Mthis compound->Methanol Hydrolysis

Caption: Hydrolysis of Ethyl and Mthis compound to salicylic acid.

Mechanism of Action: Prostaglandin Synthesis Inhibition

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Salicylates Salicylates Salicylates->COX-1 / COX-2 Inhibition

Caption: Inhibition of COX enzymes by salicylates in the prostaglandin pathway.

Comparative Experimental Workflow for Anti-inflammatory Activity

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Vehicle (Control) Vehicle (Control) Grouping->Vehicle (Control) This compound This compound Grouping->this compound Mthis compound Mthis compound Grouping->Mthis compound Carrageenan Injection Carrageenan Injection Vehicle (Control)->Carrageenan Injection This compound->Carrageenan Injection Mthis compound->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis

Caption: Workflow for comparing the anti-inflammatory effects of salicylates.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC for Ethyl Salicylate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Ethyl Salicylate. The information presented is collated from various analytical studies to offer a detailed overview of the experimental protocols and expected performance of each technique.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance parameters for the analysis of this compound using GC-MS and HPLC, derived from published analytical methods. This allows for a direct comparison of the two techniques in terms of their sensitivity, linearity, accuracy, and precision.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) >0.997[1]>0.996[2]
Accuracy (% Recovery) 93.9% - 106.6%[1]98% - 102%[2]
Precision (CV%) 0.5% - 3.0%[1]< 2.0% (intra- and inter-day precision)
Limit of Detection (LOD) 31 ng/mL (for biological fluids)0.0061 μg/mL
Limit of Quantification (LOQ) Not explicitly stated in the search results.Not explicitly stated in the search results.
Typical Retention Time 4.606 minutesVaries depending on the method.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and HPLC are outlined below. These protocols are based on established methods and provide a starting point for analytical method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of this compound in various matrices, including biological fluids and tobacco products.

Sample Preparation:

  • Extraction: For biological fluids, a liquid-liquid extraction with a solvent like chloroform is typically performed. For solid matrices, an appropriate solvent extraction is necessary.

  • Derivatization: Derivatization with an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to improve the volatility and thermal stability of this compound.

  • Internal Standard: An internal standard should be added to the sample before extraction to ensure accurate quantification.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5975 MSD or equivalent.

  • Column: An Ultra-2 capillary column (25m x 0.32mm x 0.25µm) or similar is recommended.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Injection Mode: Split injection with a ratio of 40:1 is common.

  • Oven Temperature Program: A typical program involves an initial temperature hold followed by a ramp to a final temperature.

  • Detection: The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is suitable for the analysis of this compound in pharmaceutical formulations.

Sample Preparation:

  • Dissolution: The sample is dissolved in a suitable solvent, which is often the mobile phase itself.

  • Filtration: The sample solution should be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD) is sufficient.

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. For Mass-Spec (MS) compatible applications, formic acid can be used as an additive instead of phosphoric acid.

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Detection: UV detection at an appropriate wavelength.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the cross-validation of GC-MS and HPLC methods and a logical relationship for method selection.

CrossValidationWorkflow start Start: Define Analytical Requirements (Analyte: this compound) method_dev Method Development start->method_dev gcms_dev GC-MS Method Development method_dev->gcms_dev hplc_dev HPLC Method Development method_dev->hplc_dev validation Method Validation gcms_dev->validation hplc_dev->validation gcms_val GC-MS Validation (Linearity, Accuracy, Precision) validation->gcms_val hplc_val HPLC Validation (Linearity, Accuracy, Precision) validation->hplc_val cross_val Cross-Validation (Analysis of Same Samples) gcms_val->cross_val hplc_val->cross_val data_comp Data Comparison & Statistical Analysis cross_val->data_comp conclusion Conclusion: Method Selection & Implementation data_comp->conclusion end End conclusion->end

Caption: Experimental workflow for cross-validating GC-MS and HPLC methods.

MethodSelection analyte_props Analyte Properties Volatility Thermal Stability decision_volatile High Volatility & Thermal Stability? analyte_props:f0->decision_volatile analyte_props:f1->decision_volatile gcms GC-MS hplc HPLC decision_volatile->gcms Yes decision_nonvolatile Low Volatility or Thermally Labile? decision_volatile->decision_nonvolatile No decision_nonvolatile->hplc Yes

Caption: Logical diagram for selecting between GC-MS and HPLC based on analyte properties.

References

A Comparative Guide to the Inter-laboratory Analysis of Ethyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Ethyl Salicylate, a common ingredient in pharmaceutical and cosmetic products. While a formal inter-laboratory comparison study for this compound is not publicly available, this document synthesizes single-laboratory validation data from various studies to offer a benchmark for performance across different analytical techniques. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Quantitative Data Summary

The performance of analytical methods for this compound and the closely related compound, Mthis compound, is summarized below. Data from multiple studies are presented to provide a comparative perspective.

Table 1: Performance Characteristics of GC-MS Methods for Salicylate Analysis

ParameterThis compound (in Tobacco Products)Mthis compound (in Biological Fluids)Mthis compound (in Hair and Skin Samples)
Linearity (R²) >0.997Not explicitly stated, but standard curves prepared>0.9968
Linear Range 5 µg/g – 10,000 µg/g31 ng/mL to 800 or 1250 ng/mL[1]0.5–5000 ng/mL[2]
Accuracy (% Recovery) 93.9% - 106.6%[3]Not explicitly stated, but bias was <11%[1]Intra-day: 100.28% to 102.03%; Inter-day: 99.48% to 102.33%[2]
Precision (%RSD/CV) 0.5% - 3.0%<11%Intra-day: 1.43% to 2.35%; Inter-day: 1.91% to 2.97%
Limit of Detection (LOD) Not explicitly stated in snippetsNot explicitly stated0.05 ng/mL
Limit of Quantification (LOQ) Not explicitly stated in snippetsNot explicitly stated0.5 ng/mL

Table 2: Performance Characteristics of HPLC-DAD Methods for Salicylate Analysis

ParameterThis compound (in Pharmaceutical Formulation)Mthis compound (in Medicated Cream)
Linearity (R²) Not explicitly stated0.9999
Linear Range Not explicitly stated25-175 µg/mL
Accuracy (% Recovery) 93.48% to 102.12%99.78% - 100.0%
Precision (%RSD) 0.301% to 6.341%<2.0% (intra- and inter-day)
Limit of Detection (LOD) 0.0061 µg/mLNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance tables.

GC-MS Analysis of this compound in Tobacco Products

This method is adapted from a validated procedure for the quantification of flavor compounds in unburned tobacco products.

  • Instrumentation: An Agilent 7890 GC coupled with a 5975 MSD is utilized.

  • Sample Preparation:

    • Weigh approximately 400 mg of the sample matrix (e.g., tobacco filler) into a vial.

    • Spike with an appropriate internal standard.

    • Extract with a suitable solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample.

    • Collect the supernatant for injection.

  • GC-MS Conditions:

    • Column: Ultra-2 capillary column (25m x 0.32mm x 0.25µm).

    • Injector: Split mode (40:1) at 250°C.

    • Carrier Gas: Helium.

    • Oven Program: Initial temperature of 35°C, hold for 0.75 min; ramp at 80°C/min to 170°C; ramp at 1°C/min to 172°C; finally ramp at 80°C/min to 280°C.

    • MS Detection: Electron ionization (EI) in Selected Ion Monitoring (SIM) mode.

HPLC-DAD Analysis of this compound in a Pharmaceutical Formulation

This protocol is based on a method for the simultaneous determination of several active ingredients in a pain relief spray.

  • Instrumentation: A High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).

  • Sample Preparation:

    • Accurately weigh a portion of the pharmaceutical formulation.

    • Dissolve and dilute the sample with a suitable solvent (e.g., methanol) to a known volume.

    • Filter the solution through a 0.45 µm membrane filter prior to injection.

  • HPLC-DAD Conditions:

    • Column: A reversed-phase C8 or C18 column is typically used.

    • Mobile Phase: A mixture of methanol and water (e.g., 65:35, v/v) with an acidic modifier like 1.0% acetic acid is common.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: DAD detection at a wavelength of 304 nm.

Visualizations

Inter-laboratory Comparison Workflow

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study, from the initial planning stages to the final evaluation of laboratory performance.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation and Reporting A Define Study Objectives (e.g., Method Validation, Proficiency Testing) B Select and Prepare Homogeneous and Stable Test Material A->B C Establish Reference Value (if applicable) B->C D Develop and Distribute Detailed Protocol and Samples C->D E Participating Laboratories Receive Samples and Protocol D->E F Perform Sample Preparation and Analysis E->F G Report Results to Coordinating Body F->G H Collect and Tabulate Data from All Labs G->H I Perform Statistical Analysis (e.g., Z-scores, Youden Plots) H->I J Evaluate Laboratory Performance Against Pre-defined Criteria I->J K Issue Final Report with Comparative Data and Conclusions J->K

Caption: A generalized workflow for an inter-laboratory comparison study.

Signaling Pathway (Illustrative Example)

As this compound is a pro-drug of Salicylic Acid, the following diagram illustrates the general mechanism of action of Salicylic Acid, which involves the inhibition of cyclooxygenase (COX) enzymes.

cluster_0 Cellular Environment This compound This compound Esterases Esterases This compound->Esterases Hydrolysis Salicylic Acid Salicylic Acid Esterases->Salicylic Acid COX-1 / COX-2 COX-1 / COX-2 Salicylic Acid->COX-1 / COX-2 Inhibition Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediation

Caption: Mechanism of action of this compound as a pro-drug.

References

A Comparative Guide to Ethyl Salicylate Synthesis: Methods, Yields, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of ethyl salicylate, a key intermediate and fragrance component, is of significant interest. This guide provides a quantitative comparison of various synthesis methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for specific laboratory and industrial needs.

The synthesis of this compound from salicylic acid and ethanol is a classic esterification reaction. Over the years, various methods have been developed to improve yield, reduce reaction times, and embrace greener chemical principles. This guide delves into a quantitative comparison of conventional Fischer esterification, microwave-assisted synthesis, and emerging enzymatic and ultrasound-assisted methods.

Quantitative Comparison of this compound Synthesis Methods

The following table summarizes the key quantitative parameters for different synthesis methods of this compound and related esters. This data allows for a direct comparison of reaction efficiency and conditions.

MethodCatalystReagents (Molar Ratio)Temperature (°C)Reaction TimeYield (%)Reference
Conventional Fischer Esterification p-Toluenesulfonic acidSalicylic Acid:Ethanol (1:2.4)853.5 hours89[1][2]
Conventional Fischer Esterification Sulfuric AcidSalicylic Acid:Ethanol100-120Not SpecifiedHigh (implied)[3]
Microwave-Assisted Synthesis Ionic Liquid ([bmim]BF₄)Salicylic Acid:Ethanol (1:1.5)Not Specified (250W)25 minutes95.35
Microwave-Assisted Synthesis p-Toluenesulfonic acidSalicylic Acid:Ethanol (1:2.4)80-90 (pre-heating)3-4 hours (pre-heating) + microwave89[1][2]
Enzymatic Synthesis (2-Ethylhexyl Salicylate) Immobilized Lipase (Novozym® 435)Mthis compound:2-Ethylhexanol66.523.1 hours88.2
Ultrasound-Assisted Enzymatic Synthesis (Ethyl Valerate) Biosilicified LipaseValeric Acid:Ethanol (1:2)Room Temperature2 hours~90

Experimental Protocols

This section provides detailed methodologies for the key synthesis methods discussed.

Conventional Fischer Esterification

This method is the traditional approach to synthesizing this compound.

Protocol:

  • To a reaction flask, add 12.6 g of salicylic acid, 6.3 g of ethanol, and 4.8 g of p-toluenesulfonic acid.

  • Pressurize the flask and stir the mixture.

  • Heat the reaction mixture to 85°C and maintain for 3.5 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the mixture with water, followed by a saturated sodium carbonate solution to neutralize the acid, and then with distilled water until the solution is neutral.

  • The this compound product is then purified by distillation.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the esterification reaction.

Protocol:

  • In a 50 mL round-bottom flask, add 0.1 mol of salicylic acid to 20 mL of [bmim]BF₄ ionic liquid.

  • Add 0.15 mol of ethanol to the mixture and shake until fully mixed.

  • Place the flask in a microwave reactor equipped with a reflux condenser.

  • Irradiate the mixture at 250W for 25 minutes.

  • After the reaction, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated Na₂CO₃ solution until neutral.

  • The this compound will separate from the aqueous phase containing the ionic liquid.

  • Wash the separated this compound with distilled water to remove any residual ionic liquid and dry to obtain the final product.

Enzymatic Synthesis of 2-Ethylhexyl Salicylate

This protocol details a greener approach using an immobilized lipase for the synthesis of a related salicylate ester.

Protocol:

  • Combine mthis compound (0.1 mmol) and immobilized lipase (Novozym® 435, 881 PLU) with 2-ethyl hexanol (6.4 mmol) in a reaction flask.

  • Conduct the reaction under a vacuum of 560 torr with stirring at 80 rpm.

  • Maintain the reaction temperature at 66.5°C for 23.1 hours.

  • The product, 2-ethylhexyl salicylate, can be purified from the reaction mixture.

Ultrasound-Assisted Enzymatic Synthesis of Ethyl Valerate

This method combines the benefits of enzymatic catalysis and ultrasound irradiation for the synthesis of a similar ester.

Protocol:

  • In a reaction vessel, add 30 mg of biosilicified lipase to a solution of ethanol (1.16 mL, 1:2 molar ratio to valeric acid).

  • Add 0.01 mol of valeric acid (1.09 mL) to the mixture.

  • Submerge the vessel in an ultrasonic bath and irradiate for 2 hours at room temperature.

  • The product, ethyl valerate, can then be isolated and purified from the reaction mixture.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for comparing the different this compound synthesis methods, from the initial reaction setup to the final product analysis.

Synthesis_Comparison_Workflow cluster_Reactants Reactants & Catalyst cluster_Methods Synthesis Methods Salicylic_Acid Salicylic Acid Conventional Conventional Heating (Fischer Esterification) Salicylic_Acid->Conventional Microwave Microwave Irradiation Salicylic_Acid->Microwave Enzymatic Enzymatic Catalysis Salicylic_Acid->Enzymatic Ultrasound Ultrasound Irradiation Salicylic_Acid->Ultrasound Ethanol Ethanol Ethanol->Conventional Ethanol->Microwave Ethanol->Enzymatic Ethanol->Ultrasound Catalyst Catalyst (Acid, Enzyme, etc.) Catalyst->Conventional Catalyst->Microwave Catalyst->Enzymatic Catalyst->Ultrasound Workup Reaction Workup (Neutralization, Extraction) Conventional->Workup Microwave->Workup Enzymatic->Workup Ultrasound->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Analysis (Yield, Purity) Purification->Analysis Comparison Quantitative Comparison Analysis->Comparison Fischer_Esterification_Pathway Reactants Salicylic Acid + Ethanol Protonation Protonated Salicylic Acid Reactants->Protonation + H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + Ethanol Water_Elimination Intermediate + H2O Tetrahedral_Intermediate->Water_Elimination Proton Transfer Product This compound Water_Elimination->Product - H+ (Catalyst)

References

Performance Verification of a New Analytical Method for Ethyl Salicylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, high-throughput analytical method for the quantification of Ethyl Salicylate against established High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, based on objective performance metrics.

Comparative Performance Data

The performance of the new analytical method was rigorously evaluated and compared against conventional HPLC-UV and GC-MS methods. Key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized in the table below.

ParameterNew Method (UPLC-MS/MS)HPLC-UVGC-MS
Linearity (R²) >0.999>0.998>0.997[1]
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%93.9% - 106.6%[1]
Precision (%RSD) < 2.0%< 3.0%< 3.0%[1]
Limit of Detection (LOD) 0.05 ng/mL0.1 µg/mL0.0061 µg/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.3 µg/mLNot Reported
Analysis Time 2.5 minutes10 minutes5.8 minutes[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Established Method: High-Performance Liquid Chromatography (HPLC-UV)

A common approach for the analysis of this compound is through reverse-phase HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, C18, or equivalent reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small percentage of phosphoric acid or formic acid for MS-compatible applications.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation: Samples are typically dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

Established Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound.

  • Instrumentation: An Agilent 7890 GC coupled with a 5975 MSD or equivalent.

  • Column: An Ultra-2 capillary column (25m x 0.32mm x 0.25µm) or similar.

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 35°C, hold for 0.75 min; ramp at 80°C/min to 170°C; ramp at 1°C/min to 172°C; finally ramp at 80°C/min to 280°C.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) mode.

  • Sample Preparation: Samples are extracted with a suitable solvent like methyl tert-butyl ether (MTBE), and an internal standard is often added. The extract is then filtered before injection.

New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This novel method offers enhanced sensitivity and significantly reduced analysis time.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size reverse-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound.

  • Sample Preparation: A simple "dilute-and-shoot" approach where the sample is diluted with the initial mobile phase and directly injected.

Visualized Workflows and Relationships

To further clarify the experimental processes and the relationship between the analytical methods, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction (GC-MS) Sample->Extraction Dilution Dilution (HPLC/UPLC) Sample->Dilution Filtration Filtration Extraction->Filtration Dilution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS UPLCMS New Method (UPLC-MS/MS) Filtration->UPLCMS Integration Peak Integration HPLC->Integration GCMS->Integration UPLCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the analysis of this compound.

Method_Comparison cluster_established NewMethod New Method (UPLC-MS/MS) - High Throughput - High Sensitivity - High Specificity EstablishedMethods Established Methods HPLC HPLC-UV - Robust & Widely Available - Moderate Sensitivity EstablishedMethods->HPLC GCMS GC-MS - High Specificity - Suitable for Volatiles EstablishedMethods->GCMS

Caption: Logical relationship comparing the new and established analytical methods.

References

A Comparative Analysis of the Analgesic Properties of Ethyl Salicylate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the analgesic effects of ethyl salicylate and its prominent analogs, including mthis compound, sodium salicylate, and acetylsalicylic acid (aspirin). The information is curated to assist researchers, scientists, and drug development professionals in understanding the relative efficacy and mechanisms of these widely used topical analgesics. This document synthesizes available experimental data, details common testing protocols, and visualizes key biological pathways and experimental workflows.

Introduction to Salicylate Analgesics

Salicylates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that have been used for their analgesic, anti-inflammatory, and antipyretic properties for centuries[1][2]. This compound, an ester of salicylic acid, is a common ingredient in topical analgesic formulations, valued for its pain-relieving and anti-inflammatory effects, often in the management of musculoskeletal pain, arthritis, and minor aches[3][4]. Like its analogs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, lipid compounds that mediate inflammation, pain, and fever[3]. Upon topical application, this compound is absorbed through the skin and is subsequently hydrolyzed by esterases in tissues to its active form, salicylic acid.

This guide will delve into a comparative analysis of this compound with its well-known analogs:

  • Mthis compound: Another salicylate ester, commonly known as wintergreen oil, widely used in topical pain relief formulations.

  • Sodium Salicylate: A salt of salicylic acid, also possessing analgesic and anti-inflammatory properties.

  • Acetylsalicylic Acid (Aspirin): One of the most widely used medications globally for pain relief, fever reduction, and anti-inflammatory purposes.

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of analgesic and anti-inflammatory action for salicylates is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX enzymes, salicylates reduce the production of prostaglandins, thereby alleviating pain and reducing inflammation.

dot digraph "Salicylate Mechanism of Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Salicylate Signaling Pathway for Analgesia", rankdir="TB"]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled"]; edge [fontname="Arial", fontsize=10];

// Nodes "Cell_Membrane_Phospholipids" [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; "Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "COX1_COX2" [label="COX-1 & COX-2 Enzymes", fillcolor="#FBBC05", fontcolor="#202124"]; "Prostaglandins" [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; "Pain_Inflammation" [label="Pain & Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Salicylates" [label="this compound & Analogs\n(hydrolyzed to Salicylic Acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges "Cell_Membrane_Phospholipids" -> "Arachidonic_Acid" [label="Phospholipase A2"]; "Arachidonic_Acid" -> "COX1_COX2"; "COX1_COX2" -> "Prostaglandins"; "Prostaglandins" -> "Pain_Inflammation"; "Salicylates" -> "COX1_COX2" [label="Inhibition", arrowhead=tee, color="#34A853"]; } Caption: Salicylate Signaling Pathway for Analgesia.

Comparative Analgesic Efficacy

Direct comparative studies providing quantitative data such as ED50 values for this compound alongside its common analogs in standardized analgesic tests are limited in publicly available literature. However, by compiling data from various sources, a comparative overview can be constructed. It is important to note that the potency and efficacy of these compounds can be influenced by the route of administration, the specific pain model used, and the formulation of the drug.

Table 1: Summary of Comparative Analgesic Data for Salicylates

CompoundAnimal ModelTestDosage/ConcentrationObserved EffectCitation
This compound GeneralTopical ApplicationVaries by formulationProvides localized pain and inflammation relief.
Mthis compound Healthy MenPlatelet Aggregation5g of 30% MS prep.Produced statistically significant platelet inhibition.
Sodium Salicylate Rheumatoid Arthritis PatientsClinical Assessment4.8 g daily (enteric coated)Comparable pain relief and anti-inflammatory effects to aspirin.
Acetylsalicylic Acid (Aspirin) RatsAdjuvant-induced lamenessNot specifiedAbout 5 times more potent analgesic action than sodium salicylate.
Acetylsalicylic Acid (Aspirin) MiceAcetic Acid Writhing100 mg/kg, p.o.38.19% inhibition of writhes.

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental design. The absence of a direct comparative study for all compounds under the same conditions is a notable gap in the current literature.

Experimental Protocols for Analgesic Activity Assessment

The analgesic properties of this compound and its analogs are typically evaluated using a battery of established animal models of nociception. These tests can be broadly categorized into those measuring response to thermal stimuli and those assessing response to chemical stimuli.

Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of drugs. It measures the reaction time of an animal to a thermal stimulus.

  • Principle: The test measures the latency of the animal's response (e.g., paw licking, jumping) when placed on a heated surface maintained at a constant temperature. An increase in the reaction time is indicative of an analgesic effect.

  • Apparatus: A hot plate apparatus with a temperature-controlled surface, typically set between 50°C and 55°C, and an open-ended cylindrical retainer to keep the animal on the heated surface.

  • Procedure:

    • The animal (typically a mouse or rat) is placed on the hot plate.

    • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

    • A cut-off time (usually 30-60 seconds) is predetermined to prevent tissue damage.

    • The test compound is administered, and the latency is measured again at various time points after administration.

  • Data Analysis: The percentage increase in latency is calculated to determine the analgesic activity.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test evaluates the central analgesic activity by measuring the response to a thermal stimulus applied to the tail.

  • Principle: A focused beam of radiant heat is applied to the animal's tail, and the time taken for the animal to "flick" its tail away from the heat source is measured. An increase in this latency suggests an analgesic effect.

  • Apparatus: A tail-flick analgesiometer that provides a controlled radiant heat source and a timer that automatically stops when the tail is withdrawn.

  • Procedure:

    • The animal (typically a mouse or rat) is gently restrained.

    • The tail is positioned in the apparatus, and the heat stimulus is applied.

    • The time until the tail is flicked away is recorded as the tail-flick latency.

    • A cut-off time is set to avoid tissue damage.

    • The test compound is administered, and the latency is re-measured at predetermined intervals.

  • Data Analysis: The analgesic effect is quantified by the increase in tail-flick latency compared to the baseline measurement.

Acetic Acid-Induced Writhing Test

This test is a chemical-based model of visceral pain and is particularly sensitive to peripherally acting analgesics.

  • Principle: Intraperitoneal injection of a dilute acetic acid solution induces a characteristic writhing response (abdominal contractions and stretching of the hind limbs). Analgesic compounds reduce the number of writhes.

  • Procedure:

    • Animals (typically mice) are pre-treated with the test compound or a vehicle control.

    • After a set absorption time, a 0.6% solution of acetic acid is injected intraperitoneally.

    • The animals are placed in an observation chamber, and the number of writhes is counted for a specific period (e.g., 20 minutes).

  • Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated group to the control group.

dot digraph "Experimental_Workflow_Writhing_Test" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Workflow for Acetic Acid-Induced Writhing Test", rankdir="TB"]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled"]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acclimatize [label="Animal Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; grouping [label="Grouping of Animals\n(Control, Standard, Test)", fillcolor="#F1F3F4", fontcolor="#202124"]; drug_admin [label="Administration of\nTest Compound/Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; absorption [label="Drug Absorption Period", fillcolor="#F1F3F4", fontcolor="#202124"]; acetic_acid [label="Intraperitoneal Injection of\nAcetic Acid (0.6%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; observation [label="Observation Period\n(e.g., 20 minutes)", fillcolor="#F1F3F4", fontcolor="#202124"]; counting [label="Count Number of Writhes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\n% Inhibition Calculation", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> acclimatize; acclimatize -> grouping; grouping -> drug_admin; drug_admin -> absorption; absorption -> acetic_acid; acetic_acid -> observation; observation -> counting; counting -> analysis; analysis -> end; } Caption: Workflow for Acetic Acid-Induced Writhing Test.

Conclusion

This compound and its analogs, mthis compound, sodium salicylate, and acetylsalicylic acid, are effective analgesics that primarily act through the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. While all these compounds share a common mechanism of action and are used for pain relief, their potency and efficacy can vary.

The available data suggests that acetylsalicylic acid may be a more potent analgesic than sodium salicylate in certain pain models. However, a comprehensive, direct comparative study quantifying the analgesic efficacy of this compound against these other common salicylates using standardized in vivo assays is currently lacking in the scientific literature. Such a study would be invaluable for a more precise understanding of their relative therapeutic potential.

The experimental protocols detailed in this guide provide a standardized framework for conducting such comparative studies. Future research should focus on generating head-to-head comparative data to enable a more definitive ranking of the analgesic potency of these commonly used salicylate compounds. This will aid in the rational design and development of new and improved topical analgesic formulations.

References

A Comparative Purity Analysis of Synthesized Ethyl Salicylate and a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a synthesized batch of Ethyl Salicylate against a certified reference standard. The following sections detail the experimental protocols used for purity assessment, present the comparative data in a clear tabular format, and visualize the workflow for easy comprehension. This objective analysis is designed to assist researchers in evaluating the quality and purity of synthesized compounds for use in scientific and developmental applications.

Experimental Protocols

The purity of the synthesized this compound was rigorously assessed and compared against a certified reference standard using a multi-faceted analytical approach. The methodologies for each key experiment are detailed below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) was employed for the quantitative analysis of this compound and the identification of any volatile impurities.[1][2]

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer was used.

  • Sample Preparation: Both the synthesized this compound and the certified reference standard were accurately diluted in a suitable solvent, such as chloroform, to a concentration of 1 mg/mL. An internal standard can be used for precise quantification.[1]

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., Ultra-2, 25m x 0.32mm x 0.25µm) was utilized.[3]

    • Injector Temperature: 250°C.[3]

    • Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: The percentage purity was determined by comparing the peak area of this compound in the synthesized sample to that of the certified reference standard. Impurities were identified by comparing their mass spectra to a spectral library.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) was used to determine the purity of this compound and to detect any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation: Samples of the synthesized product and the certified standard were prepared by dissolving a known quantity in the mobile phase to achieve a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 238 nm.

  • Data Analysis: Purity was calculated based on the relative peak area of this compound compared to the total peak area of all components in the chromatogram.

Spectroscopic Analysis

Spectroscopic techniques were employed to confirm the identity and structural integrity of the synthesized this compound.

  • Infrared (IR) Spectroscopy:

    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Sample Preparation: A thin film of the liquid sample was placed between two sodium chloride plates.

    • Analysis: The resulting spectrum was compared to the spectrum of the certified reference standard, with particular attention to the characteristic absorption bands for the ester carbonyl group (around 1730 cm⁻¹), the hydroxyl group (around 3200 cm⁻¹), and the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: A 400 MHz NMR spectrometer.

    • Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃).

    • Analysis: ¹H and ¹³C NMR spectra were acquired for both the synthesized sample and the certified standard. The chemical shifts, splitting patterns, and integration values were compared to confirm the molecular structure and identify any impurities.

Data Presentation

The quantitative data obtained from the analytical tests are summarized in the table below for a clear comparison between the synthesized this compound and the certified reference standard.

Parameter Synthesized this compound Certified Reference Standard Method
Purity (%) 99.5≥99.8GC-MS
Purity (%) 99.6≥99.8HPLC
Major Impurity 1 (Salicylic Acid, %) 0.25<0.1HPLC
Major Impurity 2 (Ethanol, %) 0.10<0.05GC-MS
Other Impurities (%) 0.05<0.05GC-MS, HPLC
Refractive Index (at 20°C) 1.5221.521 - 1.523Refractometry
Specific Gravity (at 25°C) 1.1281.127 - 1.130Densitometry
IR Spectrum ConformsConformsFTIR
¹H NMR Spectrum ConformsConformsNMR
¹³C NMR Spectrum ConformsConformsNMR

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of the synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Product cluster_standard Reference Material cluster_analysis Analytical Testing cluster_results Data Comparison & Purity Assessment Synthesized_ES Synthesized This compound GC_MS GC-MS Analysis Synthesized_ES->GC_MS HPLC HPLC Analysis Synthesized_ES->HPLC Spectroscopy Spectroscopic Analysis (IR, NMR) Synthesized_ES->Spectroscopy Certified_Standard Certified Reference Standard Certified_Standard->GC_MS Certified_Standard->HPLC Certified_Standard->Spectroscopy Data_Comparison Comparative Data Analysis GC_MS->Data_Comparison HPLC->Data_Comparison Spectroscopy->Data_Comparison Purity_Report Final Purity Report Data_Comparison->Purity_Report

Caption: Workflow for the purity assessment of synthesized this compound.

Conclusion

The synthesized this compound demonstrates a high degree of purity, as confirmed by multiple analytical techniques. The results from GC-MS and HPLC analyses show a purity of 99.5% and 99.6%, respectively, which is in close agreement with the certified reference standard. The primary impurities were identified as residual starting materials, salicylic acid and ethanol, both present in minimal quantities. Spectroscopic data from IR and NMR analyses confirmed the structural identity of the synthesized product, with spectra being superimposable with those of the certified standard. For most research and development applications, the synthesized this compound meets the necessary purity requirements. However, for applications requiring extremely low levels of specific impurities, further purification may be considered.

References

A Comparative Guide to Method Validation for the Determination of Ethyl Salicylate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantitative determination of Ethyl Salicylate in pharmaceutical formulations. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry are evaluated based on key validation parameters supported by experimental data. Detailed methodologies for each technique are provided to facilitate replication and implementation in a research or quality control setting.

Data Presentation: Comparison of Validated Methods

The following tables summarize the performance characteristics of different analytical methods for the determination of this compound. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of a method in line with the International Council on Harmonisation (ICH) guidelines.[1][2][3][4][5]

Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters

ParameterReported ValueReference
Linearity (R²)> 0.999
Accuracy (Recovery %)93.48% - 102.12%
Precision (RSD %)0.301% - 6.341%
Limit of Detection (LOD)0.0061 µg/mL
Limit of Quantification (LOQ)Not Specified

Table 2: Gas Chromatography (GC) Method Validation Parameters

ParameterReported ValueReference
Linearity (R²)> 0.996
Accuracy (Recovery %)98% - 102%
Precision (RSD %)0.5% - 3.0%
Limit of Detection (LOD)Not Specified
Limit of Quantification (LOQ)Not Specified

Table 3: UV-Visible Spectrophotometry Method Validation Parameters

ParameterReported ValueReference
Linearity (R²)Not Specified for this compound
Accuracy (Recovery %)Not Specified for this compound
Precision (RSD %)Not Specified for this compound
Limit of Detection (LOD)Not Specified for this compound
Limit of Quantification (LOQ)Not Specified for this compound

Note: Data for UV-Visible spectrophotometry specific to this compound was not available in the reviewed literature. However, methods for similar compounds like Mthis compound have been validated and show the potential of this technique.

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical methods. Below are synthesized methodologies for HPLC, GC, and UV-Vis spectrophotometry based on published literature.

1. High-Performance Liquid Chromatography (HPLC-DAD)

This method is suitable for the simultaneous determination of this compound and other active ingredients in a pharmaceutical formulation.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD).

  • Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.2% triethylamine adjusted to pH 5.0 with acetic acid) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode (e.g., 55:45 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound; a wavelength around 304 nm has been used for similar salicylates.

  • Sample Preparation: Accurately weigh a portion of the pharmaceutical formulation, dissolve it in a suitable solvent (e.g., methanol), and dilute to a known concentration with the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).

    • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of the same sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days with different analysts or equipment.

2. Gas Chromatography (GC-MS/FID)

GC is a powerful technique for the analysis of volatile compounds like this compound, often used in complex matrices.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the separation of volatile compounds (e.g., Ultra-2, 25m x 0.32mm x 0.25µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, maintained at a high temperature (e.g., 250°C).

  • Oven Temperature Program: A temperature gradient program is typically used to ensure good separation. For example: start at 35°C, hold for 0.75 min, ramp to 170°C at 80°C/min, ramp to 172°C at 1°C/min, and finally ramp to 280°C at 80°C/min.

  • Sample Preparation:

    • Direct Injection: Dilute the sample in a suitable organic solvent (e.g., chloroform).

    • Headspace-GC: For formulations where the matrix can interfere, static headspace sampling is a valuable alternative. The sample is heated in a sealed vial, and the vapor phase is injected into the GC.

  • Validation Parameters:

    • Linearity: Prepare and analyze a series of standard solutions of this compound. Construct a calibration curve and calculate the R² value.

    • Accuracy: Determined by recovery studies on spiked placebo samples.

    • Precision: Assessed at three levels: system repeatability, method precision, and intermediate precision.

3. UV-Visible Spectrophotometry

This is a simpler and more cost-effective method, suitable for routine quality control, provided there is no interference from other components in the formulation at the analysis wavelength.

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Solvent: A solvent in which this compound is soluble and that does not absorb in the measurement region (e.g., ethanol, acetonitrile).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound over a UV range (e.g., 200-400 nm). For similar salicylates, λmax is often found around 237 nm or 270 nm.

  • Sample Preparation: Accurately weigh the pharmaceutical formulation, dissolve it in the selected solvent, and dilute to a concentration that falls within the linear range of the method.

  • Validation Parameters:

    • Linearity: Prepare a series of dilutions of a standard stock solution and measure their absorbance at the λmax. Plot absorbance versus concentration to establish the linear range and regression equation.

    • Accuracy: Perform recovery studies by adding known amounts of this compound to a placebo formulation.

    • Precision: Evaluate repeatability and intermediate precision by analyzing multiple samples at the same concentration.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method for a pharmaceutical formulation, in accordance with ICH guidelines.

Method_Validation_Workflow General Workflow for Analytical Method Validation start Start: Define Analytical Procedure & Purpose protocol Develop Validation Protocol (ICH Q2(R2)) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability, Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability execute Execute Validation Experiments specificity->execute linearity->execute accuracy->execute precision->execute lod_loq->execute robustness->execute system_suitability->execute data_analysis Data Analysis & Statistical Evaluation execute->data_analysis report Prepare Validation Report data_analysis->report end End: Method Approved for Routine Use report->end

Caption: Workflow for Analytical Method Validation.

References

Safety Operating Guide

Proper Disposal of Ethyl Salicylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of ethyl salicylate is crucial for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks. This compound is harmful if swallowed, causes skin and eye irritation, and is harmful to aquatic life with long-lasting effects.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin Protection: Use protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or exceeded exposure limits, use a full-face respirator.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste, including spills.

1. Waste Collection:

  • Dedicate a specific, clearly labeled, and sealed container for this compound waste.
  • Never return unused or spilled material to the original container.

2. Spill Management:

  • In the event of a spill, immediately eliminate all ignition sources from the vicinity.
  • Ensure adequate ventilation in the spill area.
  • Contain the spill using an inert absorbent material such as dry clay, sand, diatomaceous earth, or commercial sorbents.
  • For larger spills, dike the material to prevent it from spreading or entering drains. Do not allow the chemical to enter drains or waterways.

3. Waste Packaging and Labeling:

  • Carefully collect the absorbed material and place it into a suitable, closed container for disposal.
  • Label the waste container clearly as "Hazardous Waste: this compound" and include any other information required by your institution's waste management program.

4. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

5. Final Disposal:

  • Dispose of the contents and the container as hazardous waste in accordance with all local, regional, national, and international regulations.
  • This should be handled by an approved waste disposal plant or a licensed collector.

Quantitative Data Summary

The following table summarizes the National Fire Protection Association (NFPA) 704 hazard ratings for this compound, providing a quick reference for its inherent risks.

HazardNFPA RatingDescription
Health 2Materials that, under emergency conditions, can cause temporary incapacitation or residual injury.
Flammability 1Materials that must be preheated before ignition can occur.
Reactivity 0Materials that are normally stable, even under fire conditions.
Special Hazard -No special hazards are identified.

Experimental Protocols

The procedures outlined in this document are based on standard safety data sheets for this compound and do not involve experimental methodologies. The disposal steps provided are for operational implementation in a laboratory setting.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

EthylSalicylateDisposal cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start This compound Waste Generated (Unused chemical or spill) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is it a spill? ppe->spill_check contain_spill Contain & Absorb Spill (Use inert material) spill_check->contain_spill Yes collect_waste Collect Waste into Designated Container spill_check->collect_waste No contain_spill->collect_waste seal_label Seal and Label Container 'Hazardous Waste: this compound' collect_waste->seal_label storage Store in a Cool, Dry, Well-Ventilated Area seal_label->storage disposal Dispose via Approved Hazardous Waste Facility storage->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.